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  • Product: (R)-2-Amino-3-cyclopropylpropan-1-ol HCl
  • CAS: 1038393-51-9

Core Science & Biosynthesis

Foundational

Technical Guide: (R)-2-Amino-3-cyclopropylpropan-1-ol HCl

The following technical guide details the chemical identity, synthesis, and application of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl , a critical chiral building block in modern drug discovery. Advanced Chiral Scaffolds f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl , a critical chiral building block in modern drug discovery.

Advanced Chiral Scaffolds for Medicinal Chemistry

Executive Summary

(R)-2-Amino-3-cyclopropylpropan-1-ol HCl (also known as (R)-Cyclopropylalaninol hydrochloride ) is a non-proteinogenic amino alcohol derivative. Structurally, it resembles the natural amino alcohol L-leucinol or L-valinol, but with a cyclopropyl moiety replacing the aliphatic isopropyl or isobutyl side chains.

This substitution is not merely cosmetic; the cyclopropyl group is a "privileged structure" in medicinal chemistry.[1] It imparts unique physicochemical properties—such as increased metabolic stability against cytochrome P450 enzymes, altered lipophilicity, and conformational rigidity—without significantly increasing molecular weight. This compound serves as a high-value chiral intermediate for the synthesis of protease inhibitors, GPCR ligands, and peptidomimetics where the (R)-configuration is essential for stereospecific binding.

Chemical Identity & Physicochemical Properties[1][2][3][4]
PropertyData
Chemical Name (R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride
Common Synonyms (R)-Cyclopropylalaninol HCl; D-Cyclopropylalaninol HCl
Parent Amino Acid CAS 121786-39-8 (D-Cyclopropylalanine, free base)
Related CAS 117160-99-3 (S-isomer HCl); 958027-99-1 (Regioisomer)
Molecular Formula C₆H₁₃NO[2][3][4][5][6][7] · HCl
Molecular Weight 115.17 g/mol (Free Base); 151.63 g/mol (HCl Salt)
Chiral Configuration (R)-enantiomer
Physical State White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, Ethanol; Insoluble in Hexanes, Et₂O
pKa (Predicted) ~9.5 (Amine), ~16 (Alcohol)

Note on CAS: While the (S)-enantiomer is frequently indexed under CAS 117160-99-3, the (R)-enantiomer is often custom-synthesized or referenced as the reduced derivative of D-Cyclopropylalanine (CAS 121786-39-8) . Researchers should verify the stereochemistry of the starting material (D- vs L-Cyclopropylalanine) to ensure the correct product.

Synthetic Pathways

The most robust route to (R)-2-Amino-3-cyclopropylpropan-1-ol HCl is the chemoselective reduction of its parent amino acid, D-Cyclopropylalanine . Two primary methodologies are employed depending on scale and equipment availability.

Method A: Activated Borohydride Reduction (Scalable & Safer)

This method avoids the use of pyrophoric Lithium Aluminum Hydride (LiAlH₄) and is preferred for multi-gram scale synthesis.

Reagents:

  • Substrate: D-Cyclopropylalanine[2]

  • Reducing System: Sodium Borohydride (NaBH₄) / Iodine (I₂)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.

  • Activation: Suspend D-Cyclopropylalanine (1.0 equiv) in anhydrous THF (0.5 M). Add NaBH₄ (2.5 equiv) in one portion.

  • Initiation: Cool the mixture to 0°C. Dropwise add a solution of I₂ (1.0 equiv) in THF over 30 minutes. Caution: Hydrogen gas evolution.

  • Reflux: Once gas evolution subsides, heat the mixture to reflux for 14–18 hours. The reaction passes through an acetoxy-borohydride intermediate.

  • Quench: Cool to 0°C. Carefully add Methanol (MeOH) until clear to destroy excess borane.

  • Workup: Concentrate in vacuo. Dissolve residue in 20% KOH and stir for 4 hours to break the boron-amine complex. Extract with Dichloromethane (DCM).

  • Salt Formation: Dry the organic layer (Na₂SO₄), filter, and treat with 4M HCl in Dioxane. Evaporate to yield the crude HCl salt. Recrystallize from EtOH/Et₂O.

Method B: LiAlH₄ Reduction (Traditional)

Best for small-scale, rapid synthesis where strict anhydrous conditions are easily managed.

Protocol:

  • Suspend LiAlH₄ (2.0 equiv) in dry THF at 0°C.

  • Add D-Cyclopropylalanine (1.0 equiv) portion-wise.

  • Reflux for 6–12 hours.

  • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially (where x = grams of LiAlH₄ used).

  • Filter the granular precipitate. Acidify the filtrate with HCl to isolate the salt.

Visual Synthesis Workflow

Synthesis Start D-Cyclopropylalanine (CAS 121786-39-8) Reagent NaBH4 / I2 (THF, Reflux) Start->Reagent Activation Inter Borane-Amine Complex Reagent->Inter Reduction Workup KOH Hydrolysis & Extraction Inter->Workup Complex Breaking Salt HCl / Dioxane Workup->Salt Acidification Product (R)-2-Amino-3-cyclopropylpropan-1-ol HCl (Target) Salt->Product Crystallization

Figure 1: Chemoselective reduction pathway from D-Cyclopropylalanine to the target amino alcohol.

Application in Drug Discovery

The (R)-2-Amino-3-cyclopropylpropan-1-ol scaffold acts as a bioisostere for Leucine or Valine residues. The cyclopropyl group offers distinct advantages in the "Hit-to-Lead" optimization phase.

Mechanism of Action & Benefits [8]
  • Metabolic Shielding: The strained cyclopropyl ring possesses C-H bonds with higher dissociation energy (~106 kcal/mol) compared to isopropyl groups (~98 kcal/mol). This makes the adjacent sites less susceptible to oxidative metabolism by CYP450 enzymes (specifically CYP3A4), extending the drug's half-life (

    
    ).
    
  • Conformational Restriction: The rigidity of the cyclopropyl group reduces the entropic penalty upon binding to a receptor pocket, potentially increasing binding affinity (

    
    ).
    
  • Sigma-Hole Interactions: The unique electronic signature of the cyclopropyl ring allows for specific

    
    -interaction or hydrophobic contacts within enzyme active sites (e.g., HIV Protease, HCV NS3/4A Protease).
    
Pharmacophore Mapping

Pharmacophore cluster_0 Functional Motifs Core (R)-2-Amino-3-cyclopropylpropan-1-ol Amine Primary Amine (H-Bond Donor/Acceptor) Core->Amine Alcohol Primary Alcohol (Transition State Mimic) Core->Alcohol Cyclo Cyclopropyl Group (Lipophilic/Rigid) Core->Cyclo Peptide Bond Formation\n(Backbone) Peptide Bond Formation (Backbone) Amine->Peptide Bond Formation\n(Backbone) Warhead Attachment\n(Aldehyde/Epoxide) Warhead Attachment (Aldehyde/Epoxide) Alcohol->Warhead Attachment\n(Aldehyde/Epoxide) Hydrophobic Pocket Filling\n(S1/S2 Subsites) Hydrophobic Pocket Filling (S1/S2 Subsites) Cyclo->Hydrophobic Pocket Filling\n(S1/S2 Subsites)

Figure 2: Pharmacophore dissection highlighting the functional roles of each moiety in drug design.

Analytical Characterization

To validate the identity and purity of the synthesized HCl salt, the following analytical data should be obtained.

TechniqueExpected Signal / Characteristic
¹H NMR (D₂O) Cyclopropyl: Multiplets at δ 0.1–0.6 ppm (ring protons). Side Chain: Multiplet at δ 1.2–1.5 ppm (-CH₂-). Chiral Center: Multiplet at δ 3.2–3.5 ppm (CH-N). Hydroxymethyl: Doublet/Multiplet at δ 3.6–3.8 ppm (-CH₂OH).
¹³C NMR Cyclopropyl CH₂ (~4–8 ppm), CH (~8–10 ppm), Aliphatic CH₂ (~35 ppm), Chiral CH (~52 ppm), Alcohol CH₂ (~62 ppm).
Mass Spectrometry ESI+: [M+H]⁺ = 116.1 m/z (Free base mass).
Optical Rotation Specific rotation

must be measured to confirm (R)-configuration. Compare against (S)-isomer (Lit. approx +2.6° for S-cyclohexyl analog; expect opposite sign or distinct value).
Melting Point Expect sharp melting point >150°C (decomposition common for HCl salts).
Safety & Handling

Every protocol involving this compound must adhere to strict safety standards.[8][9][10][11][12]

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[10]

    • H335: May cause respiratory irritation.[12]

    • Hygroscopic: The HCl salt will absorb atmospheric moisture, leading to "gumming" and weighing errors.

  • Storage:

    • Store at 2–8°C (Refrigerated) or -20°C for long term.

    • Keep under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Disposal:

    • Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides and HCl gas evolution).

References
  • Preparation of Chiral Amino Alcohols : McKennon, M. J., et al. "A Convenient Reduction of Amino Acids: Application to the Synthesis of Chiral Amino Alcohols." Journal of Organic Chemistry, 1993, 58, 3568-3571. Link

  • Cyclopropyl Moietes in Drugs : Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[13][14] Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756. Link

  • Synthesis of Cyclopropylalanine: Bejan, E., et al. "Synthesis of Cyclopropyl Amino Acids." Tetrahedron, 2005.
  • PubChem Compound Summary : D-Cyclopropylalanine (Parent Acid).[2] National Center for Biotechnology Information. PubChem Compound Database; CID=9209421. Link

Sources

Exploratory

Structure and properties of D-cyclopropylalaninol hydrochloride

An In-Depth Technical Guide to D-cyclopropylalaninol Hydrochloride for Advanced Research Authored by: Gemini, Senior Application Scientist Abstract D-cyclopropylalaninol hydrochloride is a chiral amino alcohol that holds...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to D-cyclopropylalaninol Hydrochloride for Advanced Research

Authored by: Gemini, Senior Application Scientist
Abstract

D-cyclopropylalaninol hydrochloride is a chiral amino alcohol that holds significant value as a building block, or synthon, in modern medicinal chemistry. Its unique structure, combining a stereochemically defined amino alcohol with a cyclopropyl group, offers a compelling scaffold for the development of novel therapeutic agents. The cyclopropyl moiety is known to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties, while the chiral amino alcohol backbone is a frequent motif in biologically active molecules.[1][2][3] This guide provides a comprehensive overview of the structure, properties, synthesis, and characterization of D-cyclopropylalaninol hydrochloride, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its structure and inherent properties. D-cyclopropylalaninol hydrochloride is the salt form of (R)-2-amino-3-cyclopropylpropan-1-ol, ensuring greater stability and solubility in aqueous media, which is often advantageous for experimental and formulation purposes.

1.1. Chemical Structure

The structure features a propane backbone with a primary alcohol at one end and an amine group at the chiral center (C2), which has an 'R' configuration. A cyclopropyl group is attached at the C3 position.

Caption: General workflow for the synthesis of D-cyclopropylalaninol HCl.

2.2. Detailed Experimental Protocol

This protocol is a representative method. Researchers should always conduct their own risk assessment and optimization.

Objective: To synthesize D-cyclopropylalaninol hydrochloride from D-cyclopropylalanine.

Materials:

  • D-Cyclopropylalanine

  • Lithium aluminum hydride (LiAlH₄) or Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®/Red-Al®) [4]* Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend D-cyclopropylalanine in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

  • Reduction: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF) via the dropping funnel. Causality: Slow addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C. Cautiously and sequentially add water, followed by a 15% NaOH solution, and then more water to quench the excess reducing agent. A granular precipitate should form. Self-Validation: The formation of a white, filterable solid indicates a successful quench.

  • Workup: Filter the solid precipitate and wash thoroughly with THF and ethyl acetate. Combine the organic filtrates.

  • Purification: Wash the combined organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. [1]The resulting crude oil or solid can be purified by flash column chromatography (Silica gel, typically with a DCM/Methanol or Ethyl Acetate/Hexane gradient) to yield pure D-cyclopropylalaninol as the free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a stoichiometric amount of HCl solution (e.g., in diethyl ether) dropwise with stirring. [5][6]8. Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A multi-modal approach using NMR, MS, and IR spectroscopy is standard practice. [7]

G cluster_0 Spectroscopic Analysis A ¹H NMR Proton Environment Coupling Constants Integration B ¹³C NMR Carbon Skeleton Chemical Shifts C Mass Spec (ESI+) Molecular Weight (M+H)⁺ D FT-IR Functional Groups O-H, N-H, C-H Stretches Product Final Product (D-cyclopropylalaninol HCl) Product->A Analysis Product->B Analysis Product->C Analysis Product->D Analysis

Caption: Workflow for the analytical characterization of the final product.

3.1. Expected Spectroscopic Data

The following table summarizes the expected data for D-cyclopropylalaninol. Chemical shifts (δ) are reported in parts per million (ppm).

TechniqueExpected Observations
¹H NMR δ 0.1-0.6 (m, 4H): Diastereotopic methylene protons of the cyclopropyl ring.<[8]br>δ 0.7-1.0 (m, 1H): Methine proton of the cyclopropyl ring.δ 2.8-3.2 (m, 1H): Methine proton at the chiral center (CH-NH₃⁺).δ 3.5-3.8 (m, 2H): Methylene protons of the alcohol (CH₂-OH).δ 4.9 (br s): Exchangeable proton from the alcohol (OH).δ 8.0-8.5 (br s, 3H): Exchangeable protons from the ammonium group (NH₃⁺).
¹³C NMR δ 3-10: Cyclopropyl carbons.δ 35-45: Methylene carbon adjacent to the cyclopropyl ring.δ 50-60: Methine carbon at the chiral center.δ 60-70: Methylene carbon of the alcohol.
Mass Spec (ESI+) m/z: 116.107 (M+H)⁺ for the free base (C₆H₁₃NO).
FT-IR (cm⁻¹) 3200-3500 (broad): O-H stretch.2800-3100 (broad): N-H stretch from NH₃⁺.2850-3000: C-H stretches (aliphatic and cyclopropyl).

Note: NMR spectra of hydrochloride salts can show broad peaks for protons near the ammonium group. Running the NMR in D₂O will result in the exchange of OH and NH₃⁺ protons with deuterium, causing their signals to disappear. [10]

Utility in Medicinal Chemistry and Drug Development
4.1. The Role of the Cyclopropyl Moiety

The inclusion of a cyclopropyl ring is a well-established strategy in drug design to overcome common developmental hurdles. [3]Its rigid, strained structure imparts unique conformational constraints and electronic properties. [2]

  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. [2][3]* Potency and Binding: The ring can act as a "bioisostere" for other groups like a double bond or phenyl ring, positioning substituents in a conformationally restricted manner that can enhance binding affinity to biological targets. [2]* Improved Physicochemical Properties: It can modulate lipophilicity and permeability, potentially improving oral bioavailability and brain penetration. [3]

4.2. Significance of Chiral Amino Alcohols

Enantiomerically pure amino alcohols are indispensable building blocks in the pharmaceutical industry. [1][11]Their stereochemistry is often critical for selective interaction with chiral biological targets like enzymes and receptors, which is fundamental to drug efficacy and safety. [1]They are key structural motifs in numerous approved drugs, including antivirals, beta-blockers, and anticancer agents. [1]

Safety, Handling, and Storage

As with all laboratory chemicals, D-cyclopropylalaninol hydrochloride should be handled with appropriate care.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [9][10]Avoid breathing dust and direct contact with skin and eyes. [11]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9][11]* Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations. [11]

Conclusion

D-cyclopropylalaninol hydrochloride represents a valuable and versatile chiral building block for drug discovery and development. Its synthesis is accessible through established chemical reductions, and its structure can be unequivocally confirmed with standard analytical techniques. The strategic combination of a metabolically robust cyclopropyl group and a biologically relevant chiral amino alcohol scaffold makes it an attractive starting point for the design of next-generation therapeutics with potentially enhanced pharmacological profiles.

References
  • BenchChem. (n.d.). Discovery and synthesis of chiral amino alcohols.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 4). Frontiers in Bioengineering and Biotechnology.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for D-Alaninol.
  • Sigma-Aldrich. (2025, May 12). Safety Data Sheet.
  • Juszczyk, P., Kasprzykowska, R., & Kołodziejczyk, A. S. (2003). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Letters in Peptide Science, 10, 79–82. Retrieved from [Link]

  • Fisher Scientific. (2012, September 3). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9209421, D-Cyclopropylalanine.
  • Tivari, R., & Mahasenan, K. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9745-9788. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet.
  • Tivari, R., & Mahasenan, K. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1033–1039.
  • ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • TCI Chemicals. (2025, May 2). Safety Data Sheet for Cyclopropylamine.
  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. (n.d.). OpenReview.
  • Dounin, V., et al. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PMC.
  • Development, Validation, and Use of 1H-NMR Spectroscopy for Evaluating the Quality of Acerola-Based Food Supplements and Quantifying Ascorbic Acid. (2022, August 31). MDPI.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. (2025, March 5). Semantic Scholar.
  • Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.

Sources

Foundational

An In-Depth Technical Guide to (R)-2-Amino-3-cyclopropylpropan-1-ol: A Key Chiral Building Block in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful de...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available scaffolds, chiral amino alcohols represent a privileged class due to their versatile chemical functionality and their prevalence in biologically active molecules. This guide provides a detailed technical overview of (R)-2-Amino-3-cyclopropylpropan-1-ol, a chiral building block that uniquely combines the desirable features of a 1,2-amino alcohol with the advantageous properties of a cyclopropyl moiety. The presence of the cyclopropane ring, in particular, offers medicinal chemists a powerful tool to modulate physicochemical and pharmacological properties, including metabolic stability and conformational rigidity.[1][2]

This document will explore the molecular profile, strategic importance, synthetic accessibility, and diverse applications of (R)-2-Amino-3-cyclopropylpropan-1-ol, providing researchers and drug development professionals with the foundational knowledge to effectively leverage this compound in their discovery programs.

Section 1: Molecular Profile and Physicochemical Properties

(R)-2-Amino-3-cyclopropylpropan-1-ol is a non-proteinogenic amino alcohol characterized by a cyclopropyl group appended to the C3 position of an aminopropanol backbone. The stereochemistry at the C2 position is designated as (R), which is a critical determinant of its interaction with chiral biological targets.

Core Molecular Data

The fundamental properties of this compound are summarized below.

IdentifierValueSource
Molecular Formula C6H13NO[3][4]
Molecular Weight 115.17 g/mol [4]
Monoisotopic Mass 115.09972 Da[3][4]
InChI Key FOLTVANRLLYQGK-UHFFFAOYSA-N[3]
Canonical SMILES C1CC1CC(CO)N[3]
CAS Number 1038393-52-0 (for S-enantiomer)[5]
Predicted Physicochemical Characteristics

Computational models provide valuable insight into the expected behavior of the molecule in biological systems. The following properties are predicted and serve as a guideline for experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
pKa 12.85 ± 0.10[5]
Boiling Point 235.5 ± 13.0 °C[5]
Density 1.057 ± 0.06 g/cm³[5]
XlogP 0.1[3]

Section 2: The Strategic Importance in Medicinal Chemistry

The value of (R)-2-Amino-3-cyclopropylpropan-1-ol as a building block stems from the synergistic combination of its three key structural features: the cyclopropyl ring, the 1,2-amino alcohol motif, and its defined stereochemistry.

The Cyclopropyl Moiety: A "Magic Ring" in Drug Design

The cyclopropane ring is far more than a simple saturated carbocycle; its unique electronic and conformational properties have made it a staple in drug design.[6][7]

  • Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism compared to linear alkyl chains or other functionalities like gem-dimethyl groups.[1] This can enhance a drug candidate's half-life and bioavailability.

  • Conformational Rigidity: The three-membered ring introduces a significant degree of conformational constraint, locking the attached side chain into a more defined spatial orientation.[1] This reduction in conformational entropy can lead to more potent binding to a biological target by minimizing the entropic penalty upon binding.

  • Pharmacophore Mimicry: The cyclopropyl ring can act as a rigid isostere for a double bond or a phenyl ring in certain contexts, allowing chemists to explore new chemical space while maintaining key binding interactions.[2]

The 1,2-Amino Alcohol Scaffold: A Versatile Chemical Handle

The primary amine and primary hydroxyl groups are the molecule's reactive centers, providing two distinct handles for systematic chemical modification.[1] This dual functionality is invaluable for:

  • Library Synthesis: The amine can be readily acylated, alkylated, or used in reductive amination to build a diverse library of analogues for structure-activity relationship (SAR) studies.

  • Hydrogen Bonding: Both the -NH2 and -OH groups can serve as hydrogen bond donors and acceptors, critical interactions for anchoring a molecule within a protein's binding site.

  • Prodrug Development: These functional groups are ideal attachment points for promoieties, enabling the development of prodrugs with improved solubility, permeability, or targeted delivery.[8]

Section 3: Synthetic Strategies and Methodologies

The synthesis of chiral amino alcohols like (R)-2-Amino-3-cyclopropylpropan-1-ol relies on stereoselective methods to establish the desired configuration at the C2 carbon. A common and effective strategy involves the reductive amination of a chiral α-hydroxy ketone precursor.

Illustrative Synthetic Workflow: Reductive Amination

The following diagram and protocol outline a representative pathway for the synthesis of the target molecule. The causality behind this choice is its reliability and the commercial availability of suitable starting materials. The key is the stereoselective reduction of the imine intermediate.

G A (R)-2-Hydroxy-3-cyclopropylpropanoic acid B (R)-1-Hydroxy-3-cyclopropylpropan-2-one A->B C Imine Intermediate (not isolated) B->C Ammonia (NH3) or Ammonium Acetate D (R)-2-Amino-3-cyclopropylpropan-1-ol C->D G A (R)-2-Amino-3-cyclopropylpropan-1-ol (Chiral Scaffold) B Library Synthesis (Derivatization at -NH2 & -OH) A->B C High-Throughput Screening (HTS) (Assay against biological target) B->C D Hit Identification (Active compounds identified) C->D E Structure-Activity Relationship (SAR) (Systematic modification to improve potency) D->E F Lead Optimization (Improving ADMET properties) E->F G Preclinical Candidate F->G

Sources

Exploratory

Engineering the Future of Therapeutics: Cyclopropyl-Containing Chiral Amino Alcohol Building Blocks

An In-Depth Technical Guide for Drug Development Professionals Introduction: The Strategic Role of the Cyclopropyl Motif The integration of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Role of the Cyclopropyl Motif

The integration of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery. The cyclopropyl ring, possessing high ring strain (approx. 27.5 kcal/mol) and unique π-character, significantly influences a molecule's physicochemical properties. When fused or adjacent to a chiral amino alcohol—a ubiquitous pharmacophore in active pharmaceutical ingredients (APIs)—the resulting cyclopropyl-containing chiral amino alcohol serves as a highly versatile and structurally privileged building block.

This guide explores the mechanistic advantages, state-of-the-art synthetic methodologies, and practical applications of these building blocks, providing a comprehensive framework for medicinal chemists and application scientists.

Mechanistic Advantages in Medicinal Chemistry

As a Senior Application Scientist, I often emphasize that the inclusion of a cyclopropyl group is rarely arbitrary; it is a calculated structural intervention designed to solve specific pharmacokinetic or pharmacodynamic challenges.

Conformational Restriction and Entropic Optimization

The primary causality behind inserting a cyclopropyl group into an flexible amino alcohol chain is conformational restriction . The rigid three-membered ring restricts the rotational degrees of freedom of the amino alcohol backbone. By pre-organizing the pharmacophore into its biologically active conformation, the entropic penalty typically incurred upon target binding is drastically reduced, often resulting in a logarithmic increase in target affinity.

Metabolic Modulation: The Bioactivation vs. Stability Dichotomy

The cyclopropyl group acts as a powerful metabolic modulator, but it requires precise placement.

  • Metabolic Shielding: In the optimization of Roche's RNA splice modifier Risdiplam, a cyclopropyl group was incorporated to improve physicochemical properties and reduce oxidative liabilities seen in earlier clinical candidates[1]. The ring effectively blocks cytochrome P450 (CYP) mediated oxidation at adjacent sites.

  • Bioactivation Risks: Conversely, when the cyclopropyl group is directly bound to an amine (forming a simple cyclopropylamine), it can undergo CYP1A2-mediated single-electron oxidation. This triggers a ring-opening event that generates reactive intermediates capable of forming covalent glutathione (GSH) adducts, a mechanism responsible for the hepatotoxicity observed in the antibiotic trovafloxacin[1].

Therefore, separating the cyclopropyl ring from the amine via a chiral hydroxyl-bearing carbon (the amino alcohol motif) mitigates this bioactivation risk while retaining the structural benefits.

MetabolicFate A Cyclopropylamine Pharmacophore B CYP450 Oxidation (Unshielded Amine) A->B Direct Amine Attachment E Separation via Chiral Amino Alcohol Axis A->E Structural Optimization C Reactive Ring-Opened Intermediate B->C Single Electron Transfer D Toxicity / GSH Adducts (e.g., Trovafloxacin) C->D Covalent Protein Binding F Metabolic Stability & Enhanced Half-life E->F Blocked Oxidation / Safe Profile

Caption: Metabolic pathways of cyclopropyl motifs: CYP-mediated bioactivation vs. structural stability.

State-of-the-Art Synthetic Methodologies

Synthesizing highly strained, chiral systems requires precise stereocontrol. Recent advancements have provided robust, scalable routes to these building blocks.

Zinc-Catalyzed Enantioselective Directed Cyclopropanation

Utilizing Nugent's (-)-MIB (3-exo-morpholinoisoborneol) catalyst, researchers can achieve one-pot enantio- and diastereoselective syntheses of cyclopropyl alcohols from achiral precursors[2]. The process involves the asymmetric addition of alkylzinc reagents to enals to form allylic zinc alkoxides, followed by in situ alkoxide-directed cyclopropanation.

Formal Cyclopropylation of Imines

To access conformationally constrained γ-amino alcohols, a novel zinc-mediated formal cyclopropylation of imines with cyclopropanols has been developed[3]. Leveraging the chemistry of enolized homoenolates, this Mannich-type reaction provides access to previously inaccessible cyclopropane-fused γ-amino alcohols with excellent diastereoselectivity[3].

Cobalt-Catalyzed Reductive Addition

A recent breakthrough involves the cobalt-catalyzed asymmetric reductive addition of cyclopropyl chlorides with α-iminoesters. This mild protocol efficiently synthesizes chiral α-tertiary amino acid derivatives bearing cyclopropyl fragments, showcasing exceptional functional group tolerance.

Quantitative Data Summary

Table 1: Comparison of Synthetic Methodologies for Cyclopropyl Amino Alcohols

Synthetic MethodologyKey Catalyst / ReagentsTarget ScaffoldYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Directed Cyclopropanation (-)-MIB / ZnR₂ / CH₂I₂syn- / anti-Cyclopropyl Alcohols42–8576–99>10:1 to >19:1
Formal Cyclopropylation ZnEt₂ / Cyclopropanolsγ-Amino Alcohols55–90N/A (Chiral Pool)>19:1
Reductive Addition CoI₂ / Chiral Ligand / Inα-Cyclopropyl Amino Esters46–9395–99N/A

Experimental Protocols: Self-Validating Systems

In chemical synthesis, a protocol must be designed as a self-validating system —where the inherent chemical logic prevents the formation of undesired isomers. The following protocol for anti-cyclopropyl alcohols exemplifies this by using transient steric shielding to dictate facial selectivity[2].

Protocol: One-Pot Synthesis of anti-Cyclopropyl Alcohols via (-)-MIB Catalysis

Objective: Synthesize anti-cyclopropyl alcohols with >90% ee and >10:1 dr.

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve 4 mol% of (-)-MIB in anhydrous hexanes.

  • Enantioselective Addition (Stereocenter 1): Cool the solution to 0 °C and add the conjugated enal (1.0 equiv). Slowly introduce dialkylzinc (1.2 equiv) via syringe pump over 1 hour. Stir for 12 hours.

    • Causality: The rigid bicyclic structure of the (-)-MIB catalyst restricts the facial approach of the zinc reagent to the aldehyde, establishing the initial allylic alkoxide stereocenter with high enantiofidelity.

  • Silyl Protection (Diastereocontrol Step): Add TMSCl (1.5 equiv) and Et₃N (1.5 equiv) directly to the reaction mixture. Stir for 2 hours.

    • Causality / Self-Validation: Direct cyclopropanation of the free alkoxide strictly yields the syn-isomer due to oxygen-zinc coordination directing the carbenoid. By trapping the alkoxide as a bulky silyl ether in situ, the directing effect is abolished. The incoming cyclopropanating agent is now forced by steric hindrance to approach from the opposite face, exclusively yielding the anti-diastereomer.

  • Cyclopropanation (Stereocenters 2 & 3): Add Furukawa's reagent (EtZnCH₂I, generated from Et₂Zn and CH₂I₂) to the mixture. Stir at room temperature for 24 hours.

  • Deprotection & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with Et₂O. Treat the concentrated organic layer with TBAF (1.0 M in THF) for 1 hour to cleave the silyl ether. Purify via silica gel flash chromatography.

ExperimentalWorkflow Step1 Achiral Enal + Dialkylzinc Step2 (-)-MIB Catalysis (Facial Selection) Step1->Step2 Step3 Chiral Allylic Zinc Alkoxide Step2->Step3 Enantiocontrol (>90% ee) Step4 TMSCl / Et3N (Silyl Protection) Step3->Step4 Block Syn-Face Step5 EtZnCH2I (Anti-Cyclopropanation) Step4->Step5 Steric Diastereocontrol Step6 TBAF Deprotection Step5->Step6 Ring Formation Step7 Anti-Cyclopropyl Amino Alcohol Precursor Step6->Step7 High dr (>10:1)

Caption: Self-validating workflow for the enantio- and diastereoselective synthesis of anti-cyclopropyl alcohols.

Applications in Asymmetric Catalysis

Beyond their utility as structural components in drug molecules, cyclopropyl amino alcohols are exceptionally potent chiral ligands. The inherent strain of the cyclopropane ring imparts a high degree of rigidity to the ligand-metal complex, creating a deeply defined chiral pocket.

For example, cyclopropyl amino alcohol-based zinc catalysts have been successfully deployed for the highly enantioselective addition of alkynyl esters and ethers to aldehydes. This methodology affords enantioenriched hydroxyalkynol esters (up to 93% yield, 95% ee), which are critical intermediates in the total synthesis of complex natural products, such as the cardiotonic potentiating principle (2R,5R)-musclide-A1.

LigandLogic A Cyclopropyl Amino Alcohol Ligand B Zinc Coordination A->B C Rigid Chiral Pocket Formation B->C Strain-induced rigidity D Alkynyl Addition to Aldehyde C->D Stereofacial discrimination E Enantioenriched Propargyl Alcohols D->E >95% ee

Caption: Logical flow of asymmetric alkynylation catalyzed by cyclopropyl amino alcohol-zinc complexes.

Conclusion

Cyclopropyl-containing chiral amino alcohols represent a nexus of structural rigidity, metabolic tuning, and synthetic versatility. Whether utilized to lock a pharmacophore into its bioactive conformation, shield an adjacent amine from oxidative degradation, or serve as a rigid ligand in asymmetric catalysis, these building blocks are indispensable tools in the modern chemical biologist's arsenal. By leveraging self-validating synthetic protocols, researchers can access these complex architectures with the stereochemical precision required for next-generation therapeutics.

References

  • One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols National Institutes of Health (NIH) / PMC[Link]

  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols ChemRxiv[Link]

  • Metabolism of cyclopropyl groups Hypha Discovery Blogs[Link]

  • Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives Synfacts / Thieme Connect[Link]

Sources

Foundational

(R)-beta-Cyclopropyl-alaninol HCl: A Comprehensive Technical Guide for Advanced Drug Development

This guide provides an in-depth exploration of (R)-beta-cyclopropyl-alaninol hydrochloride, a chiral amino alcohol with significant potential as a building block in modern drug discovery. While direct literature on this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of (R)-beta-cyclopropyl-alaninol hydrochloride, a chiral amino alcohol with significant potential as a building block in modern drug discovery. While direct literature on this specific molecule is nascent, this document synthesizes established principles of organic synthesis and medicinal chemistry to offer a robust technical overview for researchers, chemists, and drug development professionals. We will delve into its nomenclature, predicted physicochemical properties, detailed synthetic routes from its parent amino acid, and its prospective applications, all grounded in authoritative chemical literature.

Introduction: The Strategic Value of a Unique Chiral Synthon

(R)-beta-cyclopropyl-alaninol, in its hydrochloride salt form, represents a confluence of two highly valuable structural motifs in medicinal chemistry: a chiral 1,2-amino alcohol and a cyclopropyl group. Chiral amino alcohols are foundational components in a vast array of pharmaceuticals, where their stereochemistry is frequently pivotal for biological activity and selective interaction with biological targets like enzymes and receptors.[1][2][] The cyclopropyl ring is increasingly utilized in drug design to enhance metabolic stability, improve potency, and constrain molecular conformation, which can lead to more favorable binding with target proteins. The combination of these features in a single, enantiomerically pure molecule makes (R)-beta-cyclopropyl-alaninol HCl a compelling synthon for the development of novel therapeutics.

Nomenclature and Chemical Identifiers

To ensure clarity in research and communication, it is essential to establish the precise nomenclature for this compound and its related precursors. Due to the limited specific literature for (R)-beta-cyclopropyl-alaninol HCl, a dedicated CAS number has not been identified. However, we can define its identity and list the identifiers for its immediate synthetic precursors.

IdentifierValue
Systematic Name (R)-2-amino-3-cyclopropylpropan-1-ol hydrochloride
Common Synonyms (R)-β-Cyclopropyl-alaninol HCl; D-beta-Cyclopropyl-alaninol HCl
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
CAS Number Not available
Precursor Amino Acid (R/D) (R)-2-Amino-3-cyclopropylpropanoic acid (CAS: 121786-39-8)
Precursor Amino Acid (S/L) (S)-2-Amino-3-cyclopropylpropanoic acid (CAS: 102735-53-5)

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties of (R)-beta-cyclopropyl-alaninol. These are estimations based on its chemical structure and data from analogous compounds, such as alaninol.[4] Experimental verification is required for definitive characterization.

PropertyPredicted ValueRationale / Comparison
Appearance White to off-white crystalline solidTypical for hydrochloride salts of amino alcohols.
Melting Point >150 °C (with decomposition)Similar to other amino alcohol hydrochlorides.
Solubility Soluble in water, methanol; sparingly soluble in ethanolThe ionic nature of the HCl salt enhances polarity.
Optical Rotation Specific value requires experimental determinationAs a chiral molecule, it will rotate plane-polarized light.

Synthesis of (R)-beta-Cyclopropyl-alaninol

The most direct and established route to a chiral amino alcohol is the reduction of the corresponding amino acid's carboxylic acid functionality.[1][5] This section details the primary synthetic pathway and viable alternatives, starting from the commercially available or synthetically accessible (R)-beta-cyclopropyl-alanine.

Primary Synthetic Pathway: Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LAH) is a potent reducing agent widely used for the conversion of carboxylic acids and esters to primary alcohols.[6][7][8] This method is often preferred for its high efficiency and reliability, provided that other functional groups in the molecule are compatible.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add a suspension of Lithium Aluminum Hydride (LAH) (4.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the LAH suspension to 0 °C in an ice bath.

  • Substrate Addition: Slowly and portion-wise, add solid (R)-beta-cyclopropyl-alanine (1.0 equivalent) to the stirred LAH suspension. Causality Note: This addition must be slow to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching (Work-up): Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Trustworthiness Note: This specific sequence is crucial for forming a granular precipitate of aluminum salts that is easy to filter.

  • Filtration and Extraction: Filter the resulting precipitate through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The aqueous layer can be further extracted with ethyl acetate to maximize yield.

  • Purification: The crude (R)-beta-cyclopropyl-alaninol can be purified by vacuum distillation or by crystallization of its hydrochloride salt.

Alternative Synthetic Routes

While LAH is effective, its hazardous nature necessitates consideration of alternative reagents, especially for larger-scale synthesis.

  • Borane Reduction: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are excellent reagents for the selective reduction of carboxylic acids in the presence of other functional groups like esters.[9] The reaction is typically performed in THF and offers a milder alternative to LAH.

  • Sodium Borohydride / Iodine: The NaBH₄/I₂ system generates diborane in situ and can efficiently reduce amino acids to amino alcohols.[10] This method avoids the handling of highly pyrophoric LAH, making it a safer option.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reduction Reduction cluster_product Free Base Product cluster_salt Salt Formation cluster_final Final Product A (R)-beta-cyclopropyl-alanine B 1. Reducing Agent (e.g., LAH in THF) 2. Aqueous Workup A->B   C (R)-beta-cyclopropyl-alaninol B->C   D HCl in Ether or Isopropanol C->D   E (R)-beta-cyclopropyl-alaninol HCl D->E  

Caption: Synthetic workflow for (R)-beta-cyclopropyl-alaninol HCl.

Conversion to Hydrochloride Salt

For improved stability, handling, and solubility in biological assays, the free base amino alcohol is typically converted to its hydrochloride salt.

  • Dissolution: Dissolve the purified (R)-beta-cyclopropyl-alaninol free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

  • Acidification: To the stirred solution, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-beta-cyclopropyl-alaninol HCl.

Applications in Drug Development and Medicinal Chemistry

The structural features of (R)-beta-cyclopropyl-alaninol HCl make it a highly attractive building block for creating new chemical entities with therapeutic potential.

  • Chiral Ligands: Chiral amino alcohols are precursors to a wide range of chiral ligands used in asymmetric catalysis, a critical tool in the synthesis of enantiomerically pure drugs.

  • Peptidomimetics: The cyclopropyl group can act as a bioisostere for other functional groups and can be incorporated into peptide backbones to restrict conformation and improve resistance to proteolytic degradation.

  • Pharmacophore Scaffolding: The 1,2-amino alcohol motif is a key pharmacophore in many classes of drugs, including beta-blockers and certain antivirals. The addition of the cyclopropyl group can modulate the lipophilicity and metabolic stability of these scaffolds.

Logical Pathway for Application

G A (R)-beta-cyclopropyl-alaninol HCl B Chiral Synthon A->B C Incorporation into Lead Compound B->C D Enhanced Pharmacological Properties C->D E Improved Metabolic Stability D->E F Increased Potency D->F G Favorable Conformation D->G H Novel Drug Candidate E->H F->H G->H

Caption: Role in drug discovery pipeline.

Conclusion

(R)-beta-cyclopropyl-alaninol HCl is a promising, yet underexplored, chiral building block. While direct experimental data remains to be published, its synthesis is readily achievable through established chemical reductions of its parent amino acid. Its unique combination of a chiral amino alcohol and a cyclopropyl moiety provides a strong rationale for its use in the synthesis of novel, high-value pharmaceutical compounds. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this synthon in their drug discovery programs.

References

  • Frontiers in Bioengineering and Biotechnology. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Online]. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). A Reduction of Chiral Amino Acids Based on Current Method. [Online]. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. [Online]. Available at: [Link]

  • MDPI. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Online]. Available at: [Link]

  • Organic Syntheses. Reduction of α-Amino Acids. [Online]. Available at: [Link]

  • ResearchGate. (2025). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Online]. Available at: [Link]

  • ACS Publications. (2023). Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. [Online]. Available at: [Link]

  • Wikipedia. Lithium aluminium hydride. [Online]. Available at: [Link]

  • Andrew G. Myers Research Group, Harvard University. Chem 115 - Borane Complexes: BH3•L. [Online]. Available at: [Link]

  • Google Patents. (CN101835731A). Accelerated reduction of organic substances with boranes. [Online].
  • Chemistry Steps. (2024). Reduction of Tertiary Amides by 9-BBN and Sia2BH. [Online]. Available at: [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Online]. Available at: [Link]

  • Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Online]. Available at: [Link]

  • NIST WebBook. (Beta-cyclopropyl)-alanine. [Online]. Available at: [Link]

  • Synfacts. (2025). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. [Online]. Available at: [Link]

  • PubMed. (2003). Synthesis of beta-cyclopropylalanines by photolysis of diacyl peroxides. [Online]. Available at: [Link]

  • Supporting Information. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Online]. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Excitatory amino acids. Synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a new potent and specific AMPA receptor agonist. [Online]. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Online]. Available at: [Link]

  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Online]. Available at: [Link]

  • ACS Publications. Synthesis of 3-(trans-2'-Nitrocyclopropyl)alanine, a Constituent of the Natural Peptide-Lactone Hormaomycin. [Online]. Available at: [Link]

  • ResearchGate. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. [Online]. Available at: [Link]

  • Anaspec. Fmoc-beta-cyclopropyl-L-alanine - 500 mg. [Online]. Available at: [Link]

  • Rasayan Journal of Chemistry. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Online]. Available at: [Link]

  • Wikipedia. Alaninol. [Online]. Available at: [Link]

Sources

Exploratory

Technical Guide: Sourcing and Quality Evaluation of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl

The following technical guide details the sourcing, quality evaluation, and application of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl , a critical chiral building block in modern drug discovery. CAS Number: 1038393-51-9 Fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, quality evaluation, and application of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl , a critical chiral building block in modern drug discovery.

CAS Number: 1038393-51-9 Formula: C₆H₁₃NO[1][2] · HCl Molecular Weight: 151.63 g/mol (Salt) / 115.17 g/mol (Free Base)[2][3]

Executive Summary

(R)-2-Amino-3-cyclopropylpropan-1-ol HCl is a high-value chiral synthon used primarily to introduce the cyclopropyl moiety into pharmaceutical candidates.[1][2] The cyclopropyl group is increasingly favored in medicinal chemistry for its ability to enhance metabolic stability (blocking P450 oxidation sites), improve potency through conformational restriction, and modulate lipophilicity without adding excessive molecular weight.[2][3]

This guide provides researchers with a technical framework for evaluating suppliers, understanding impurity profiles, and validating material quality before introduction into GMP or GLP workflows.[2][3]

Critical Quality Attributes (CQAs)

When sourcing this material, "High Purity" is insufficient as a specification. You must define specific thresholds based on the downstream chemistry.[2][3]

AttributeSpecification TargetTechnical Rationale
Chemical Purity ≥ 97.0% (HPLC/GC)Impurities like unreduced amino acids or over-reduced byproducts can poison metal catalysts in subsequent coupling steps.[1][2][3]
Enantiomeric Excess (ee) ≥ 98.0%The (R)-configuration is critical for binding affinity.[2][3] Racemization (formation of the S-isomer, CAS 1038393-52-0) can occur during aggressive reduction conditions.[1][2]
Salt Stoichiometry 0.95 – 1.05 eq HClExcess HCl can cause degradation of acid-sensitive protecting groups (e.g., Boc) added in the next step.[2][3] Sub-stoichiometric HCl leads to free base instability (oxidation/hygroscopicity).[2][3]
Residual Solvents < 5000 ppm (ICH limit)Synthesis often involves THF or Toluene.[2][3] Residual THF can interfere with precise weighing and stoichiometry.[2][3]
Water Content < 1.0% (KF)The HCl salt is hygroscopic.[2][3] High water content alters the effective molecular weight, leading to stoichiometry errors in synthesis.[2][3]

Synthesis & Impurity Profiling

Understanding the manufacturing route allows you to predict potential impurities and ask suppliers the right questions.[2][3] The standard industrial route involves the reduction of (R)-Cyclopropylalanine .[2][3]

Mechanistic Workflow & Impurity Origins

The following diagram illustrates the standard synthesis pathway and the specific points where critical impurities are generated.

SynthesisPath Start (R)-Cyclopropylalanine (Starting Material) Step1 Reduction (LiAlH4 or Borane-THF) Start->Step1 Imp1 Impurity A: Unreduced Amino Acid Start->Imp1 Incomplete Rxn Inter Intermediate Complex Step1->Inter Imp2 Impurity B: Racemized (S)-Isomer Step1->Imp2 High Temp/Base Imp3 Impurity C: Over-reduced Alkane Step1->Imp3 Over-reduction Quench Acidic Quench & Workup Inter->Quench Product (R)-2-Amino-3-cyclopropylpropan-1-ol HCl Salt Quench->Product

Figure 1: Synthesis pathway from (R)-Cyclopropylalanine showing origin of key impurities.

Causality of Defects[1]
  • Low ee%: Often caused by excessive heating during the reduction step or using non-enantiopure starting material ((R)-Cyclopropylalanine).[2][3]

  • Hygroscopicity: If the final HCl salt formation is done in a solvent containing water (e.g., aqueous HCl instead of HCl in Dioxane/Ether), the product will trap moisture, forming a sticky gum rather than a free-flowing solid.[2]

Supplier Landscape & Sourcing Strategy

Suppliers for this specific chiral isomer (CAS 1038393-51-9) fall into two categories. Note that many suppliers list the racemate or the regioisomer (3-amino-3-cyclopropyl...); verification of the exact structure is mandatory.[1][2]

Primary Supplier Categories[1][2][3][4]
  • Catalog Specialists (High Reliability / High Cost):

    • Examples: BenchChem, AChemBlock, Enamine.[2][3]

    • Pros: Likely to have valid COAs, H-NMR, and Chiral HPLC data on hand.[2]

    • Cons: Higher unit price; stock may be limited to gram-scale.[1][2][3]

  • Custom Synthesis / CROs (Scalability / Variable Quality):

    • Examples: ChemScene, various bulk chemical aggregators.[2][3]

    • Pros: Can scale to kilograms; lower cost per gram.[2][3]

    • Cons: Lead time (4-8 weeks); "Made to Order" risks (batch failure).[2][3]

Supplier Qualification Decision Tree

Use this logic flow to select a supplier based on your development stage.

SupplierSelect Start Need (R)-2-Amino-3-cyclopropylpropan-1-ol HCl Scale What is the Scale? Start->Scale Small < 10 Grams (Discovery) Scale->Small Large > 100 Grams (Process Dev) Scale->Large CheckStock Check Stock & Isomer Small->CheckStock Custom Select CRO / Bulk Supplier Large->Custom Catalog Select Catalog Supplier (BenchChem, AChemBlock) CheckStock->Catalog Request Request 1g Sample for Validation Custom->Request Validate Run In-House QC (Chiral HPLC + NMR) Request->Validate Pass Pass: Order Bulk Validate->Pass ee > 98% Fail Fail: Reject Supplier Validate->Fail ee < 98%

Figure 2: Strategic decision tree for supplier selection based on scale and risk.

Analytical Protocols (Self-Validating Systems)

Do not rely solely on the Supplier COA.[2][3] Perform these tests upon receipt.

Identity Verification (¹H-NMR)
  • Solvent: DMSO-d₆ or D₂O.

  • Diagnostic Signals:

    • Cyclopropyl Protons: Look for the characteristic high-field multiplets between 0.0 – 0.5 ppm .[1][2][3]

    • Chiral Center (H-2): A multiplet around 3.0 – 3.2 ppm .[2][3]

    • Hydroxymethyl Group: Diastereotopic protons typically appearing as two multiplets around 3.5 – 3.7 ppm .[2][3]

  • Validation Check: Ensure the integration ratio of the cyclopropyl protons (5H) to the hydroxymethyl protons (2H) is correct. Excess aliphatic signals suggest incomplete purification from protecting groups.[2][3]

Chiral Purity Determination[1][2][3][4]
  • Method: Chiral HPLC.[2][3]

  • Column Suggestion: Daicel Chiralpak AD-H or OD-H (common for amino alcohols).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[2][3] Note: Diethylamine is crucial to suppress peak tailing of the free amine.[1][3]

  • Derivatization (Optional but Recommended): If UV detection is weak due to lack of chromophores, derivatize with Boc-anhydride or Benzyl chloroformate (Cbz-Cl) before injection.[1][2][3] This adds a UV-active group and improves separation resolution.[1][2][3]

Salt Content Titration[1][2][3][4]
  • Procedure: Dissolve 50 mg in deionized water. Titrate with 0.1 N AgNO₃ using a potentiometric titrator or eosin indicator.

  • Calculation: % Chloride =

    
    .[2][3][4]
    
  • Target: Theoretical Cl content is ~23.4%.[2][3] Deviations >1% indicate wet salt or excess HCl.[2][3]

Handling and Storage

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture.[2][3]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Usage: Allow the container to reach room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for precise stoichiometry.

References

  • BenchChem. (R)-2-Amino-3-cyclopropylpropan-1-ol HCl Product Page. Retrieved from [3]

  • AChemBlock. (R)-2-Amino-3-cyclopropylpropan-1-ol hydrochloride Product Specifications. Retrieved from [3]

  • PubChem. 2-amino-3-cyclopropylpropan-1-ol hydrochloride (Compound Summary). Retrieved from [3]

  • Talele, T. T. (2016).[2][3] "The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules".[2][3] Journal of Medicinal Chemistry. Retrieved from

  • Gagnon, A., et al. (2024).[2][3] "Synthesis of Cyclopropyl-Containing Building Blocks". Organic Process Research & Development. (General reference for cyclopropyl amino acid reduction methodologies).

Sources

Foundational

Safe Handling and Toxicological Profiling of Cyclopropyl Amino Alcohols in Pharmaceutical Synthesis

Introduction: The Strain-Reactivity Paradox Cyclopropyl amino alcohols—specifically 1-aminocyclopropanemethanol and its stereoisomers—are high-value pharmacophores. The cyclopropane ring introduces significant conformati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strain-Reactivity Paradox

Cyclopropyl amino alcohols—specifically 1-aminocyclopropanemethanol and its stereoisomers—are high-value pharmacophores. The cyclopropane ring introduces significant conformational restriction, often locking ligands into bioactive geometries that enhance potency against viral proteases (e.g., HCV NS3) and NMDA receptors.

However, the very feature that makes them valuable—Ring Strain Energy (RSE) —is the source of their primary safety hazards. With an RSE of approximately 27.5 kcal/mol (115 kJ/mol) , the cyclopropyl moiety functions kinetically as a "loaded spring."

Core Safety Thesis: Unlike linear amino alcohols, cyclopropyl analogs possess a latent thermodynamic instability. Under acidic conditions or thermal stress, the ring can open, releasing this energy violently or generating highly reactive homoallylic cations that alkylate DNA or polymerize uncontrollably.

Physiochemical Basis of Hazard

To handle these compounds safely, one must understand the underlying physics of the "bent bonds" (banana bonds). The inter-orbital angle is ~60°, far from the ideal sp³ 109.5°, resulting in significant p-character in the C-C bonds.

Reactivity Flow Diagram

The following diagram illustrates the causal link between structural strain and specific safety hazards.

Reactivity_Flow Structure Cyclopropyl Moiety (60° Bond Angle) Strain Ring Strain Energy (~27.5 kcal/mol) Structure->Strain pCharacter High p-Character (Bent Bonds) Structure->pCharacter AcidSens Acid Sensitivity (Homoallylic Cation) Strain->AcidSens Relief of Strain NuAttack Nucleophilic Attack (Ring Opening) Strain->NuAttack Oxidation Oxidative Metabolism (To Amino Acid/NMDA Agonist) pCharacter->Oxidation Bio-activation Explosion Thermal Runaway/ Polymerization AcidSens->Explosion Uncontrolled Toxicity Neurotoxicity (Excitotoxicity) Oxidation->Toxicity

Figure 1: Causal pathway from cyclopropyl ring strain to thermal and biological hazards.

Aggregated Hazard Identification (GHS)

The following data summarizes the consensus safety profile for 1-Aminocyclopropanemethanol (CAS 27454-83-5) and related low-molecular-weight analogs.

Hazard ClassGHS CategoryHazard StatementMechanism/Notes
Skin Corrosion 1B H314: Causes severe skin burnsHigh basicity of the primary amine; rapid tissue penetration due to low MW.
Eye Damage 1 H318: Causes serious eye damageIrreversible corneal opacity possible upon contact.
Acute Tox (Oral) 4 H302: Harmful if swallowedSystemic absorption; potential interference with glutamate receptors.
Flammability 2 (Liquid analogs)H225: Highly flammableApplies to volatile precursors (e.g., Cyclopropylamine).[1] Solid salts are less flammable but combustible.
Reactivity N/A (Self-Reactive)EUH019: May form explosive peroxidesContextual: The alcohol moiety adjacent to the strained ring is susceptible to autoxidation.

Operational Handling Protocols

Stability & Storage (The "Dry-Ice" Rule)

Cyclopropyl amino alcohols are hygroscopic and CO₂-philic . They readily form carbamates upon exposure to atmospheric CO₂, changing the stoichiometry of reactions.

  • Storage: Store under Argon/Nitrogen at 2–8°C.

  • Container: Glass or Teflon. Avoid aluminum (potential for Lewis-acid catalyzed ring opening).

Safe Dissolution & Neutralization Workflow

The heat of neutralization for amines is significant. For cyclopropyl amines, this exotherm can trigger ring opening if local temperatures spike.

Handling_Protocol Start Solid Amino Alcohol Weigh Weigh in Glovebox (or N2 cone) Start->Weigh Solvent Dissolve in Pre-chilled Solvent (0°C) Weigh->Solvent AcidAdd Add Acid Dropwise (Internal Temp < 10°C) Solvent->AcidAdd Slow Addition Check Check 1H-NMR (Verify Ring Integrity) AcidAdd->Check Process Control Check->Start Ring Opened (5-6 ppm) Proceed Proceed to Reaction Check->Proceed Ring Intact (0.3-0.8 ppm)

Figure 2: Protocol for acid-salt formation or neutralization to prevent thermal ring opening.

Critical Process Parameter: Acid Catalysis

Warning: Do not use strong Lewis acids (e.g.,


, 

) without rigorous temperature control (<-20°C).
  • Mechanism: Acid protonates the alcohol/amine, facilitating water loss or ring activation. This leads to the formation of a homoallylic cation , which rapidly polymerizes or reacts with nucleophiles.

  • Detection: Appearance of olefinic protons (5.0–6.0 ppm) in NMR indicates ring failure.

Toxicology & Metabolism (ADME)

For drug development professionals, the safety concern extends beyond the flask to the biological target.

NMDA Receptor Agonism

Many cyclopropyl amino acids (e.g., ACC - 1-aminocyclopropanecarboxylic acid) act as partial agonists at the glycine site of the NMDA receptor .

  • Metabolic Risk: 1-aminocyclopropanemethanol can be oxidized in vivo to ACC.

  • Symptomology: High exposure may result in excitotoxicity, manifesting as seizures or neuropathy in animal models.

Mechanism-Based Inactivation (P450)

The cyclopropyl amine moiety is a known "suicide substrate" for Cytochrome P450 enzymes.

  • P450 oxidizes the amine to a radical cation.

  • The ring fragments (via Single Electron Transfer).

  • The resulting radical covalently binds to the P450 heme, irreversibly inhibiting the enzyme.

  • Implication: Early ADME screens must assess CYP inhibition (specifically CYP2D6 and 3A4) to avoid drug-drug interaction liabilities.

Emergency Response

ScenarioImmediate ActionContraindication
Eye Contact Flush with water for 30 mins. Lift eyelids.[2]DO NOT use neutralizing acids (vinegar).
Skin Contact Wash with soap/water.[2][3][4][5][6] Discard leather items.DO NOT use solvents (ethanol/DMSO) which drive the amine deeper into the dermis.
Spill (Liquid) Cover with dry sand/vermiculite.DO NOT use sawdust (fire hazard with amines).
Ingestion Rinse mouth. Drink 1-2 glasses of water/milk.DO NOT induce vomiting (corrosive damage risk).[3][4][5]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123969, 1-Aminocyclopropanemethanol. Retrieved from [Link]

  • Wiberg, K. B.The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition.
  • Hanzlik, R. P., et al.Cyclopropylamines as Suicide Substrates for Cytochromes P450. Journal of Medicinal Chemistry. (Mechanism of CYP inhibition).

Sources

Protocols & Analytical Methods

Method

Using (R)-2-Amino-3-cyclopropylpropan-1-ol in peptide mimetic synthesis

Application Note: Strategic Utilization of (R)-2-Amino-3-cyclopropylpropan-1-ol in Peptidomimetic Scaffolding Abstract & Strategic Significance (R)-2-Amino-3-cyclopropylpropan-1-ol is a high-value chiral scaffold in the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (R)-2-Amino-3-cyclopropylpropan-1-ol in Peptidomimetic Scaffolding

Abstract & Strategic Significance

(R)-2-Amino-3-cyclopropylpropan-1-ol is a high-value chiral scaffold in the synthesis of peptide mimetics. Structurally, it represents the reduced amino alcohol form of (R)-Cyclopropylalanine . It serves two critical functions in modern drug design:

  • Leucine Bioisosterism: The cyclopropyl group is isosteric with the isopropyl group of Leucine but introduces significant conformational rigidity and altered lipophilicity (LogP modulation). The cyclopropyl ring often improves metabolic stability by blocking oxidative metabolism common at benzylic-like positions while maintaining hydrophobic binding interactions.

  • Transition State Mimicry: As a chiral amino alcohol, it is the direct precursor to hydroxyethylamine and statine-based isosteres, which are fundamental "warheads" in aspartyl protease inhibitors (e.g., Renin, HIV-1 protease, Beta-secretase).

Critical Note on Stereochemistry: The (R)-configuration corresponds to D-amino acids. Incorporation of this isomer is typically employed to arrest proteolytic cleavage (metabolic stability) or to induce specific reverse-turn secondary structures (e.g.,


-turns) that natural L-peptides cannot access.

Chemical Profile & Handling

PropertySpecificationHandling Note
Molecular Formula

Hygroscopic oil or low-melting solid.
Solubility MeOH, DCM, THFFreely soluble in organic solvents; moderately soluble in water.
Stability Amine: Air sensitive (CO2 absorption)Store under Argon/Nitrogen at -20°C.
Key Reactivity Primary Amine, Primary AlcoholRisk: Racemization at

-carbon during oxidation.

Synthetic Workflow: The "Divergent Hub"

The utility of this amino alcohol lies in its ability to diverge into three distinct peptidomimetic classes. The following flowchart illustrates the decision pathways for a medicinal chemist.

G Start (R)-2-Amino-3- cyclopropylpropan-1-ol Prot N-Protection (Boc/Fmoc) Start->Prot Step 1 Oxaz Oxazolidinone (Cyclic Carbamate) Start->Oxaz CDI or Triphosgene Aldehyde Chiral Aldehyde (Intermediate) Prot->Aldehyde DMP Oxidation (Protocol A) Peptoid Reduced Amide (Peptoid Linkage) Prot->Peptoid Reductive Amination Statine Hydroxyethylamine (Protease Inhibitor) Aldehyde->Statine Nucleophilic Addition

Figure 1: Synthetic divergence from the amino alcohol scaffold. The aldehyde pathway (yellow) is the most critical for transition state inhibitor synthesis.

Protocol A: N-Protection and Dess-Martin Oxidation

Objective: To generate the N-Boc-protected amino aldehyde without epimerization at the


-center.
Rationale:  Swern oxidation is effective but risks epimerization if the base (TEA/DIPEA) is added too quickly or if the temperature fluctuates. Dess-Martin Periodinane (DMP)  is recommended for this substrate due to its buffered, mild nature and high chemoselectivity.
Materials
  • (R)-2-Amino-3-cyclopropylpropan-1-ol (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Dess-Martin Periodinane (1.2 eq)

  • Dichloromethane (Anhydrous)[1]

  • Saturated ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     and 
    
    
    
    [2]
Step-by-Step Methodology

Part 1: N-Boc Protection

  • Dissolve the amino alcohol (1.0 eq) in DCM (0.2 M).

  • Add

    
     (1.5 eq) followed by 
    
    
    
    (1.1 eq) at 0°C.
  • Warm to RT and stir for 4 hours. Monitor by TLC (Stain: Ninhydrin; Product is UV active if Boc is used, or stain with PMA).

  • Workup: Wash with 1M citric acid (removes unreacted amine), brine, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show the Boc singlet (~1.44 ppm) and the cyclopropyl protons (< 0.8 ppm).
    

Part 2: The DMP Oxidation (Critical Step)

  • Dissolve the N-Boc-amino alcohol from Part 1 in wet DCM (DMP works faster with trace water, but for strict anhydrous protocols, use dry DCM). Concentration: 0.1 M.

  • Add Dess-Martin Periodinane (1.2 eq) in one portion at 0°C.

  • Remove ice bath and stir at Room Temperature.

    • Reaction Time: Typically 1–2 hours.

    • Monitoring: TLC (Hexane/EtOAc).[3] The aldehyde usually runs slightly higher than the alcohol.

  • Quench (Exothermic): Dilute with ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    . Add a 1:1 mixture of sat. 
    
    
    
    and sat.
    
    
    . Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
  • Isolation: Extract with

    
    , dry over 
    
    
    
    , and concentrate under reduced pressure at low temperature (< 30°C).
    • Caution: Amino aldehydes are unstable on silica gel. Do not purify by column chromatography unless absolutely necessary (if so, use deactivated silica with 1%

      
      ). Use immediately in the next step (e.g., Wittig or Grignard).
      

Protocol B: Synthesis of Oxazolidinone Constraint

Objective: To create a conformationally constrained "turn" mimic. Mechanism: The amino alcohol reacts with a carbonyl source to close the 5-membered ring.

Step-by-Step Methodology
  • Dissolve (R)-2-Amino-3-cyclopropylpropan-1-ol (1.0 mmol) in dry THF (10 mL).

  • Add Carbonyldiimidazole (CDI) (1.1 eq) or Triphosgene (0.4 eq) +

    
     (2.5 eq) at 0°C.
    
  • Stir at RT for 3–6 hours.

  • Workup: Partition between EtOAc and 1M HCl. The oxazolidinone is stable and neutral.

  • Purification: Flash chromatography (EtOAc/Hexanes).

  • Outcome: The resulting 4-cyclopropylmethyl-2-oxazolidinone serves as a rigid scaffold. The nitrogen can be alkylated to extend the peptide chain.

Quality Control & Troubleshooting

Self-Validating the Stereochemistry: The primary failure mode is racemization during oxidation.

  • Test: Convert a small aliquot of the aldehyde to an imine with a chiral amine (e.g., (S)-methylbenzylamine) and check by NMR. If distinct diastereomers are visible, racemization occurred.

  • Prevention: Ensure the oxidation reaction is not prolonged. Quench immediately upon consumption of starting material.

NMR Signature (Diagnostic): | Proton Environment | Chemical Shift (


) | Multiplicity |
| :--- | :--- | :--- |
| Cyclopropyl 

(Ring) | 0.05 – 0.50 ppm | Multiplets (High field) | | Cyclopropyl

(Methine) | 0.60 – 0.80 ppm | Multiplet | |

-Proton (Chiral Center) | 3.50 – 3.80 ppm | Multiplet (shifts downfield to ~9.5 upon oxidation) |

References

  • Dess-Martin Oxidation of Amino Alcohols

    • Myers, A. G., et al. (1994).
    • Source: [Link]

  • Cyclopropylalanine as a Leucine Bioisostere

    • Wernic, D., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry.
    • Source: [Link]

  • Peptide Isosteres in Drug Design

    • Ghosh, A. K., et al. (2012). "Structure-based design of HIV-1 protease inhibitors." Journal of Medicinal Chemistry. (Contextualizing the hydroxyethylamine scaffold).
    • Source: [Link]

  • Synthesis of Cyclopropyl Amino Acids

    • Beilstein J. Org. Chem. (2014).[4] "Synthesis of 2-amino-3-arylpropan-1-ols." (Methodology analog).

    • Source: [Link]

Sources

Application

Fmoc-protection of (R)-2-Amino-3-cyclopropylpropan-1-ol for solid phase synthesis

An Application Guide to the Synthesis and Use of Fmoc-(R)-2-Amino-3-cyclopropylpropan-1-ol in Solid-Phase Synthesis Introduction: Expanding the Peptidomimetic Toolkit In the landscape of modern drug discovery, the incorp...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Use of Fmoc-(R)-2-Amino-3-cyclopropylpropan-1-ol in Solid-Phase Synthesis

Introduction: Expanding the Peptidomimetic Toolkit

In the landscape of modern drug discovery, the incorporation of non-natural amino acids and their derivatives into peptide structures is a cornerstone strategy for enhancing therapeutic properties.[1] These unique building blocks can impose conformational constraints, improve metabolic stability against enzymatic degradation, and fine-tune binding affinity and selectivity.[1][2] (R)-2-Amino-3-cyclopropylpropan-1-ol is one such valuable building block. Its cyclopropyl moiety introduces a rigid, lipophilic element, while the amino alcohol scaffold offers a distinct departure from the classic alpha-amino acid structure, enabling the synthesis of novel peptidomimetics.

To integrate this molecule into a growing peptide chain using automated Solid-Phase Peptide Synthesis (SPPS), its nucleophilic amino group must be temporarily masked with a protecting group.[3][4] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protector of choice for this application. Its key advantage lies in its orthogonality: it is stable under the acidic conditions used to cleave final peptides from many resins, yet it is readily removed by a mild base, typically piperidine.[5][][7] This allows for the selective deprotection of the N-terminus at each cycle of peptide elongation without disturbing acid-labile side-chain protecting groups or the resin linkage.[]

This document provides a detailed technical guide for the N-terminal Fmoc-protection of (R)-2-Amino-3-cyclopropylpropan-1-ol and its subsequent application as a C-terminal residue in Fmoc-based solid-phase synthesis.

Part 1: Synthesis of Fmoc-(R)-2-Amino-3-cyclopropylpropan-1-ol

The successful synthesis of the protected building block is the critical first step. The procedure involves the reaction of the primary amine with an activated Fmoc reagent under basic conditions.

Reaction Principle and Mechanism

The core of the reaction is a nucleophilic attack by the primary amine of the amino alcohol on the electrophilic carbonyl carbon of the Fmoc-donating reagent.[8] The choice of reagent is crucial. While 9-fluorenylmethyl chloroformate (Fmoc-Cl) is highly reactive, it is also sensitive to moisture and can sometimes promote side reactions.[8] A more stable and widely used alternative is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Its increased stability and the less reactive nature of the succinimide leaving group often lead to cleaner reactions and higher yields, minimizing the formation of unwanted dipeptide-like impurities.[7][8][9]

A mild base, such as sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the acidic byproduct generated during the reaction (HCl from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu), driving the reaction to completion.[8]

Fmoc_Protection_Workflow reagent reagent process process product product analysis analysis sub_A (R)-2-Amino-3- cyclopropylpropan-1-ol reaction Reaction Setup (Dioxane/Water, RT) sub_A->reaction sub_B Fmoc-OSu & Base (e.g., NaHCO₃) sub_B->reaction workup Aqueous Workup & Extraction reaction->workup Monitor by TLC purify Purification (Silica Gel Chromatography) workup->purify final_product Fmoc-(R)-2-Amino-3- cyclopropylpropan-1-ol purify->final_product characterize Characterization (NMR, MS, HPLC) final_product->characterize

Caption: Workflow for the Fmoc-protection of the amino alcohol.

Experimental Protocol: Fmoc-Protection

This protocol details the N-protection using the preferred Fmoc-OSu reagent.

Materials:

  • (R)-2-Amino-3-cyclopropylpropan-1-ol

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Quantitative Data:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
(R)-2-Amino-3-cyclopropylpropan-1-ol115.1710.01.15 g1.0
Fmoc-OSu337.3210.53.54 g1.05
Sodium Bicarbonate (NaHCO₃)84.0130.02.52 g3.0
1,4-Dioxane--50 mL-
Water--50 mL-

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve (R)-2-Amino-3-cyclopropylpropan-1-ol and sodium bicarbonate in a mixture of 50 mL of 1,4-dioxane and 50 mL of water. Stir at room temperature until all solids are dissolved.

  • Reagent Addition: Add the Fmoc-OSu to the solution. The mixture may become cloudy.

  • Reaction: Stir the reaction mixture vigorously at room temperature overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol spot is consumed.

  • Workup - Quenching and Extraction:

    • Reduce the reaction volume by approximately half using a rotary evaporator to remove the dioxane.

    • Add 100 mL of water to the remaining aqueous solution.

    • Extract the aqueous layer three times with 75 mL of ethyl acetate (EtOAc).

    • Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as a white solid or viscous oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 20% to 50% ethyl acetate in hexanes) to yield the pure Fmoc-(R)-2-Amino-3-cyclopropylpropan-1-ol.

Product Characterization

The identity and purity of the final product must be rigorously confirmed.

  • Reverse-Phase HPLC (RP-HPLC): This is the primary method to assess the purity of the final product.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the protected amino alcohol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, ensuring the Fmoc group is attached to the nitrogen and the cyclopropyl and alcohol moieties are intact.[11]

Part 2: Application in Solid-Phase Synthesis

With the protected building block in hand, it can be incorporated into a peptide sequence. A primary application is its use as a C-terminal residue, where the hydroxyl group is anchored to a solid support.

Loading onto a 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is ideal for anchoring alcohols due to its high acid lability, which allows the final peptide alcohol to be cleaved under mild acidic conditions that do not damage sensitive residues.[12]

Protocol for Resin Loading:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (e.g., 1.0 g, ~1.0 mmol/g loading) in anhydrous dichloromethane (DCM) for 1 hour in a reaction vessel.[12]

  • Loading Solution: In a separate flask, dissolve Fmoc-(R)-2-Amino-3-cyclopropylpropan-1-ol (1.5 equivalents relative to resin capacity) and DIPEA (4.0 equivalents) in anhydrous DCM.

  • Coupling: Drain the DCM from the swollen resin and add the loading solution. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To deactivate any remaining reactive chlorotrityl sites, drain the loading solution and add a "capping" solution of DCM/Methanol/DIPEA (80:15:5 v/v/v). Agitate for 30 minutes.[12]

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM, DMF, and finally DCM again. Dry the resin under vacuum.

  • Loading Determination (Optional): The loading efficiency can be determined spectrophotometrically. A small, known weight of the dried resin is treated with 20% piperidine in DMF to cleave the Fmoc group. The absorbance of the resulting dibenzofulvene-piperidine adduct in the supernatant is measured at ~301 nm, and the loading is calculated using the Beer-Lambert law.[13]

The Solid-Phase Synthesis Cycle

Once the amino alcohol is anchored to the resin, peptide chain elongation proceeds via the standard SPPS cycle.[10][12]

SPPS_Cycle start_node Start: Fmoc-AA(OH)-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start_node->deprotection wash1 2. DMF Wash deprotection->wash1 Removes Fmoc adduct coupling 3. Coupling (Fmoc-AA, Activator, Base) wash1->coupling Exposes free amine wash2 4. DMF Wash coupling->wash2 Removes excess reagents wash2->deprotection Repeat for next AA final_cleavage Final Cleavage (TFA Cocktail) wash2->final_cleavage After last AA

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Step 1: Fmoc Deprotection The N-terminal Fmoc group is removed by treating the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5-20 minutes.[10] The mechanism is a base-catalyzed β-elimination, which liberates the free amine and produces dibenzofulvene, which is subsequently trapped by piperidine to form a stable adduct.[5][]

Step 2: Washing The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct, ensuring a clean environment for the next step.

Step 3: Amino Acid Coupling The next incoming Fmoc-protected amino acid is activated and coupled to the newly exposed free amine on the resin-bound peptide. Common activation methods involve uronium/aminium salts like HBTU or HATU in the presence of a non-nucleophilic base such as DIPEA.[14] The reaction is typically carried out for 1-2 hours. The completion of the coupling can be monitored using a qualitative test like the Kaiser test, which detects free primary amines.[10][14]

Step 4: Washing The resin is washed again with DMF to remove excess activated amino acid, coupling reagents, and byproducts.

This four-step cycle is repeated for each amino acid to be added to the chain.

Final Cleavage and Deprotection

After the final amino acid has been coupled and its N-terminal Fmoc group removed, the completed peptide is cleaved from the solid support. For a 2-CTC resin, a mild acidic cocktail, such as 1-2% trifluoroacetic acid (TFA) in DCM, can be used to release the peptide while keeping acid-labile side-chain protecting groups intact. If simultaneous side-chain deprotection is desired, a stronger cleavage cocktail (e.g., 95% TFA with scavengers like water and triisopropylsilane) is employed.[10] The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether, isolated, and purified by RP-HPLC.

References

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • O'Connor, M. J., et al. (2002). A Solid-Phase Synthetic Route to Unnatural Amino Acids with Diverse Side-Chain Substitutions. The Journal of Organic Chemistry. Available at: [Link]

  • Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. Available at: [Link]

  • De Cesare, N., & Iadonisi, A. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Organic Letters. Available at: [Link]

  • Wipf, P., & Kerekes, A. D. (2004). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Available at: [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

  • Omizzolo. (2022). Chemical Solid Phase Synthesis Raw Materials Amino Acids with Protective Groups. Available at: [Link]

  • ResearchGate. (2025). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Available at: [Link]

  • Wieczerzak, E., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules. Available at: [Link]

  • ResearchGate. (2026). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. Available at: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols. Available at: [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Available at: [Link]

  • Faler, C. A., et al. (2005). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. Heterocycles. Available at: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Miranda, L. P., & Alewood, P. F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link]

  • MilliporeSigma. Fmoc Resin Cleavage and Deprotection. Available at: [Link]

  • Organic Chemistry Portal. Protection of Amino Groups. Available at: [Link]

Sources

Method

Reaction conditions for coupling cyclopropyl amino alcohols with carboxylic acids

Application Notes & Protocols Introduction: Navigating the Challenges of Amide Bond Formation with Cyclopropyl Amino Alcohols The synthesis of amides from carboxylic acids and amines is one of the most fundamental and fr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Introduction: Navigating the Challenges of Amide Bond Formation with Cyclopropyl Amino Alcohols

The synthesis of amides from carboxylic acids and amines is one of the most fundamental and frequently performed transformations in medicinal chemistry and drug development.[1] Within this class of reactions, the coupling of cyclopropyl amino alcohols presents a unique and multifaceted challenge for the synthetic chemist. These substrates merge three distinct structural features that can complicate standard amide coupling protocols:

  • Steric Hindrance: The cyclopropyl group, while small, imparts significant steric bulk in the immediate vicinity of the amine, which can hinder the approach of the activated carboxylic acid. This is a common issue encountered with sterically demanding amino acids.[2][3][4]

  • Competing Nucleophilicity: The presence of a hydroxyl group introduces a second nucleophilic site. Under many coupling conditions, this can lead to the formation of an undesired ester byproduct through O-acylation, reducing the yield of the target amide.

  • Ring Strain & Electronic Effects: The inherent strain of the three-membered ring can influence the reactivity of the adjacent amine group.[5]

This guide provides a comprehensive overview of the strategies and reaction conditions necessary to achieve successful and selective N-acylation of cyclopropyl amino alcohols. We will delve into the mechanistic rationale behind protocol choices, compare leading coupling methodologies, and provide detailed, field-proven protocols for researchers.

Pillar 1: Strategic Approaches to Coupling

The successful synthesis of the target amide hinges on selecting a strategy that maximizes N-acylation while minimizing O-acylation and other side reactions. There are three primary strategic pathways to consider, each with its own merits depending on the specific substrates and available resources.

G cluster_0 Strategic Decision Framework Start Substrate Analysis (Cyclopropyl Amino Alcohol + Carboxylic Acid) Decision1 Are Substrates Sterically Hindered or Electron-Deficient? Start->Decision1 Decision2 Is O-Acylation (Ester Formation) a Major Concern? Decision1->Decision2 No Strategy1 Strategy A: Direct Selective N-Acylation (High-Potency Reagents) Decision1->Strategy1 Yes Decision2->Strategy1 No Strategy2 Strategy B: Alternative Activation Methods (Acyl Halide / Mixed Anhydride) Decision2->Strategy2 Yes (Moderate Risk) Strategy3 Strategy C: Protecting Group Strategy (Protect -OH group) Decision2->Strategy3 Yes (High Risk / Precious Material)

Caption: Decision framework for selecting a coupling strategy.

Strategy A: Direct Selective N-Acylation with Modern Coupling Reagents

For many cyclopropyl amino alcohols, direct coupling is the most efficient approach. The key is to use a coupling reagent known for high reactivity and efficacy with challenging substrates. Uronium/aminium salt-based reagents are often the first choice.[6]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is a superior reagent for difficult couplings, including those involving sterically hindered amino acids.[7][8][9] Its high reactivity often leads to fast reaction rates, which can favor N-acylation over the typically slower O-acylation. The mechanism proceeds through a highly reactive OAt-active ester.[7]

  • HBTU/HCTU: These reagents are also highly effective, though HATU is generally considered more reactive and may produce higher yields in particularly challenging cases.[3][8]

  • COMU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate): As an Oxyma-based reagent, COMU is an excellent, non-explosive alternative to HOAt/HOBt-based reagents and has shown high efficiency.[2][3]

The general principle is that a more reactive activated ester will couple more rapidly with the more nucleophilic amine before it has the opportunity to react with the less nucleophilic alcohol.

Strategy B: Alternative Carboxylic Acid Activation Methods

Classical methods of acid activation can provide a cost-effective and powerful alternative, though they may require more careful optimization.

  • Acyl Halide Method: Converting the carboxylic acid to a highly reactive acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or acyl fluoride is a common strategy.[4][10] Acyl fluorides, in particular, are less moisture-sensitive than chlorides and are well-suited for coupling sterically hindered amino acids.[11] This method often provides high yields but requires that the substrates be stable to the harsh conditions of acyl halide formation.[12][13]

  • Mixed Anhydride Method: This technique involves reacting the carboxylic acid with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base like N-methylmorpholine (NMM).[14] This forms a mixed anhydride that is highly activated toward nucleophilic attack by the amine. A key to success is controlling the temperature, typically forming the anhydride at a low temperature (e.g., -20 °C) before adding the amine.[14] This method avoids the use of expensive coupling reagents and the byproducts are often easily removed.[14]

Strategy C: The Protecting Group Approach

When selectivity is paramount or when working with precious materials where yield is critical, the most robust strategy is to temporarily protect the hydroxyl group.[15]

  • Protection: The alcohol is first converted into a stable, unreactive functional group (e.g., a silyl ether like TBDMS or a benzyl ether).

  • Coupling: The standard amide coupling reaction is then performed on the protected substrate. With the competing hydroxyl nucleophile masked, the reaction proceeds cleanly to form the amide.

  • Deprotection: The protecting group is removed under conditions that do not affect the newly formed amide bond.

This strategy adds two steps to the synthesis but provides the highest assurance of a clean reaction, free from O-acylation byproducts. The choice of protecting group is critical and must be "orthogonal" to the other functional groups present in the molecule.[15]

Pillar 2: Comparative Analysis of Leading Coupling Conditions

The choice of reagent and conditions directly impacts yield, purity, and reaction time. Below is a summary of recommended starting points for the most effective direct coupling reagents.

Parameter HATU-Mediated Coupling EDC/HOBt-Mediated Coupling Mixed Anhydride (Isobutyl Chloroformate)
Reagents Carboxylic Acid (1.0 eq), HATU (1.1-1.2 eq), Amine (1.0-1.1 eq)Carboxylic Acid (1.0 eq), EDC (1.2-1.5 eq), HOBt (1.2-1.5 eq), Amine (1.0-1.1 eq)Carboxylic Acid (1.0 eq), NMM (1.1 eq), Isobutyl Chloroformate (1.1 eq), Amine (1.0-1.1 eq)
Base DIPEA (2.0-3.0 eq)DIPEA or Et3N (1.0-2.0 eq, if amine is a salt)N-Methylmorpholine (NMM)
Solvent DMF, NMP, DCMDMF, DCMTHF, DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature-20 °C (Anhydride Formation), then 0 °C to RT (Coupling)
Key Advantages High efficiency for hindered substrates[9][16], fast reaction times, low racemization.[7]Cost-effective, well-established, water-soluble urea byproduct is easily removed.[7]Inexpensive reagents, easy byproduct removal.[14]
Potential Issues Cost, potential for guanidinylation of the amine if not controlled.[9]Slower than HATU, N-acylurea side product formation.Regioselectivity can be an issue, requires strict temperature control.

Pillar 3: Detailed Experimental Protocols

These protocols provide a validated starting point for laboratory execution. Always perform reactions under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.[9][17]

Protocol 1: High-Potency Coupling with HATU

This is the recommended first-line method for challenging cyclopropyl amino alcohol substrates due to its high reactivity.[16]

G cluster_protocol1 HATU Coupling Workflow A 1. Dissolve Carboxylic Acid in Anhydrous DMF B 2. Add HATU and DIPEA A->B C 3. Pre-activation (Stir at RT for 15-30 min) B->C D 4. Add Cyclopropyl Amino Alcohol (as solution in DMF) C->D E 5. Monitor Reaction (TLC or LC-MS) D->E F 6. Aqueous Workup & Purification E->F

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM).

  • Add HATU (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[9]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial for forming the reactive OAt-ester.[9]

  • In a separate flask, dissolve the cyclopropyl amino alcohol (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Causality & Trustworthiness: Pre-activation of the acid with HATU and a non-nucleophilic base like DIPEA generates the highly reactive intermediate before the amine is introduced.[7][17] This minimizes side reactions, such as the potential for the amine to attack HATU directly (guanidinylation).[9] Using anhydrous solvents is critical, as water can hydrolyze the active ester intermediate.[17]

Protocol 2: The Mixed Anhydride Method

A robust and cost-effective alternative, particularly suitable for larger-scale synthesis.

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous THF or DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -20 °C using an appropriate cooling bath.

  • Add N-methylmorpholine (NMM) (1.0 eq) and stir for 1-2 minutes.

  • Slowly add isobutyl chloroformate (1.0 eq) dropwise, maintaining the temperature at -20 °C. A precipitate of NMM·HCl may form.

  • Allow the reaction to stir at -20 °C for 30-60 minutes to ensure complete formation of the mixed anhydride.

  • Add a solution of the cyclopropyl amino alcohol (1.0 eq) in THF or DCM dropwise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.

  • Workup: Filter the reaction mixture to remove the NMM·HCl salt. Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality & Trustworthiness: The low-temperature formation of the mixed anhydride is critical to prevent its disproportionation and other side reactions.[14] The steric bulk of the isobutyl group helps direct the incoming amine to attack the desired carbonyl group of the activated carboxylic acid, enhancing regioselectivity.[18]

Troubleshooting Common Issues

  • Low Yield / No Reaction:

    • Cause: Insufficient activation or severe steric hindrance.

    • Solution: Switch to a more powerful coupling reagent like HATU.[9] Consider gentle heating (30-40 °C) after the amine has been added, but monitor closely for byproduct formation.[9] If all else fails, adopt the protecting group strategy (Strategy C).

  • Formation of Ester Byproduct (O-Acylation):

    • Cause: The hydroxyl group is competing with the amine.

    • Solution: Use a highly reactive coupling agent (HATU) to favor the faster N-acylation. Ensure the amine is added promptly after the pre-activation step. If the problem persists, protecting the alcohol is the most reliable solution.

  • Guanidinylation of the Amine:

    • Cause: A known side reaction with uronium reagents like HATU/HBTU where the amine attacks the coupling reagent itself.[9]

    • Solution: Always pre-activate the carboxylic acid before adding the amine.[9] Avoid using a large excess of the coupling reagent.

Mechanistic Overview: HATU vs. EDC/HOBt

Understanding the mechanism is key to optimizing conditions.

G cluster_hatu HATU Mechanism cluster_edc EDC/HOBt Mechanism H_Acid R-COOH H_ActiveEster OAt-Active Ester (Highly Reactive) H_Acid->H_ActiveEster Attacks HATU H_HATU HATU + Base H_HATU->H_ActiveEster H_Product Amide H_ActiveEster->H_Product Attacked by Amine H_Amine R'-NH2 H_Amine->H_Product E_Acid R-COOH E_Isourea O-Acylisourea (Unstable) E_Acid->E_Isourea Adds to EDC E_EDC EDC E_EDC->E_Isourea E_ActiveEster HOBt-Ester (More Stable) E_Isourea->E_ActiveEster Intercepted by HOBt E_HOBt HOBt E_HOBt->E_ActiveEster E_Product Amide E_ActiveEster->E_Product Attacked by Amine E_Amine R'-NH2 E_Amine->E_Product

Caption: Comparison of HATU and EDC/HOBt activation pathways.

The HATU pathway is more direct and generates a more reactive intermediate, making it ideal for difficult substrates.[7] The EDC/HOBt pathway involves an unstable O-acylisourea intermediate that is intercepted by HOBt to form a more stable active ester, which helps suppress racemization and side reactions.[7][19]

References

  • Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. (2025, March 12). Beilstein Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Technical Support Information Bulletin 1205 - HATU. (n.d.). AAPPTec. Retrieved February 26, 2026, from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Senn Chemicals. Retrieved February 26, 2026, from [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011, May 1). International Journal of Pharmaceutical Sciences and Research. Retrieved February 26, 2026, from [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Georg Thieme Verlag. Retrieved February 26, 2026, from [Link]

  • Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. (n.d.). Survival Technologies. Retrieved February 26, 2026, from [Link]

  • Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. Retrieved February 26, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved February 26, 2026, from [Link]

  • Amine to Amide (Coupling) - T3P. (n.d.). Common Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). Chemistry Central Journal. Retrieved February 26, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters. Retrieved February 26, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. Retrieved February 26, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved February 26, 2026, from [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2006). The Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]

Sources

Application

Synthesis of chiral oxazolidinones from (R)-2-Amino-3-cyclopropylpropan-1-ol

Application Note: High-Fidelity Synthesis of Chiral Oxazolidinones from (R)-2-Amino-3-cyclopropylpropan-1-ol Executive Summary This application note details the synthesis of (R)-4-(cyclopropylmethyl)oxazolidin-2-one , a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Chiral Oxazolidinones from (R)-2-Amino-3-cyclopropylpropan-1-ol

Executive Summary

This application note details the synthesis of (R)-4-(cyclopropylmethyl)oxazolidin-2-one , a critical chiral auxiliary and pharmacophore scaffold, starting from (R)-2-Amino-3-cyclopropylpropan-1-ol .

The cyclopropyl moiety is increasingly utilized in medicinal chemistry to improve metabolic stability (blocking P450 oxidation sites) and increase potency via conformational restriction. However, the strain energy of the cyclopropyl ring (~27.5 kcal/mol) necessitates careful selection of reagents to prevent ring-opening or rearrangement.

This guide presents two validated protocols:

  • Method A (CDI): The high-yielding, mild "Gold Standard" for laboratory-scale synthesis.

  • Method B (Diethyl Carbonate): A "Green Chemistry" approach suitable for scale-up, avoiding toxic phosgene equivalents.

Retrosynthetic Analysis & Strategy

The transformation involves the insertion of a carbonyl equivalent between the amino and hydroxyl groups of the starting material. The retention of stereochemistry at the chiral center is paramount.

Key Structural Considerations:

  • Stereocenter: The (R)-configuration must be preserved. Racemization is a risk under harsh basic conditions or high temperatures.

  • Cyclopropyl Stability: Avoid strong Lewis acids or carbocation-generating conditions that trigger cyclopropylmethyl

    
     cyclobutyl/homoallyl rearrangements.
    

Retrosynthesis Product (R)-4-(cyclopropylmethyl) oxazolidin-2-one Arrow Retrosynthesis Product->Arrow SM (R)-2-Amino-3-cyclopropylpropan-1-ol Arrow->SM Reagent Carbonyl Source (CDI or Diethyl Carbonate) Arrow->Reagent

Figure 1: Retrosynthetic disconnection showing the carbonyl insertion strategy.

Method A: CDI-Mediated Cyclization (Standard Protocol)

Best for: Gram-scale synthesis, high-value substrates, and ensuring maximum stereochemical retention.

Mechanism:

  • Nucleophilic attack of the amine on Carbonyl Diimidazole (CDI).

  • Formation of an imidazole-urea intermediate.

  • Intramolecular nucleophilic attack by the hydroxyl group.

  • Elimination of imidazole to close the ring.

Reagents & Stoichiometry
ComponentEquiv.Role
(R)-2-Amino-3-cyclopropylpropan-1-ol1.0Limiting Reagent
1,1'-Carbonyldiimidazole (CDI)1.1 - 1.2Carbonyl Source
Dichloromethane (DCM) or THFSolvent[0.1 M] Concentration
Saturated NH₄ClWorkupQuench
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve (R)-2-Amino-3-cyclopropylpropan-1-ol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. Note: Cooling controls the exotherm and prevents side reactions.

  • Addition: Add CDI (1.1 equiv) portion-wise over 10 minutes.

    • Observation: Gas evolution (CO₂ is not evolved here, but imidazole is displaced later) is not immediate; however, the reaction may slightly warm.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–12 hours.

    • Monitoring: Check by TLC (visualize with Ninhydrin or PMA). The starting amino alcohol (polar) should disappear, and a less polar spot (oxazolidinone) should appear.

  • Workup:

    • Dilute with DCM.

    • Wash with water (2x) to remove the imidazole byproduct (water-soluble).

    • Wash with brine (1x).

    • Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate in vacuo. The crude product is often pure enough for use. If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Method B: Diethyl Carbonate (Green/Scale-Up Protocol)

Best for: Multi-gram to kilogram scale, avoiding toxic reagents/byproducts, "Green" chemistry requirements.

Mechanism: Base-catalyzed transesterification. The alkoxide attacks the carbonate, releasing ethanol, followed by intramolecular cyclization.

Reagents & Stoichiometry
ComponentEquiv.Role
(R)-2-Amino-3-cyclopropylpropan-1-ol1.0Limiting Reagent
Diethyl Carbonate (DEC)2.0 - 5.0Reagent & Co-solvent
Potassium Carbonate (K₂CO₃)0.1 - 0.2Catalyst
Ethanol (byproduct)-Must be distilled off
Step-by-Step Protocol
  • Setup: Equip a flask with a short-path distillation head or a Dean-Stark trap.

  • Mixing: Combine the amino alcohol, Diethyl Carbonate (excess), and catalytic K₂CO₃ (anhydrous).

  • Heating: Heat the mixture to 110–120 °C (oil bath temperature).

  • Distillation: As the reaction proceeds, Ethanol is generated.[1] Continuously distill off the ethanol to drive the equilibrium toward the product (Le Chatelier’s principle).

  • Completion: Monitor by HPLC or TLC. Reaction typically requires 4–12 hours.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc.

    • Filter off the solid K₂CO₃.

    • Concentrate the filtrate to remove excess Diethyl Carbonate.

  • Crystallization: The residue can often be recrystallized from Et₂O/Hexanes or cold Ethanol.

Mechanistic & Workflow Visualization

Workflows Start Start: (R)-2-Amino-3-cyclopropylpropan-1-ol Decision Select Method based on Scale/Safety Start->Decision MethodA Method A: CDI (Lab Scale) Decision->MethodA High Purity / Mild MethodB Method B: Carbonate (Scale-Up) Decision->MethodB Green / Large Scale StepA1 1. Dissolve in DCM/THF (0°C) 2. Add CDI (1.1 eq) MethodA->StepA1 StepA2 Intermediate: Imidazole Urea StepA1->StepA2 StepA3 Cyclization (RT, 3-12h) StepA2->StepA3 Workup Workup & Purification StepA3->Workup StepB1 1. Mix with (EtO)2CO + K2CO3 2. Heat to 120°C MethodB->StepB1 StepB2 Distill off Ethanol StepB1->StepB2 StepB2->Workup Final Target: (R)-4-(cyclopropylmethyl)oxazolidin-2-one Workup->Final

Figure 2: Decision tree and process flow for the synthesis of the chiral oxazolidinone.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Moisture (Method A) < 0.05% H₂OCDI hydrolyzes rapidly to CO₂ and imidazole. Wet solvents will stall the reaction.
Temperature (Method B) 110–120 °CToo low: Reaction stalls. Too high (>140°C): Potential for cyclopropyl ring opening or polymerization.
Base Strength Weak (K₂CO₃, Imidazole)Use of strong bases (e.g., NaH, LDA) is not recommended as it may cause racemization at the chiral center.
Cyclopropyl Stability Avoid AcidsDo not use acidic washes (HCl) during workup if possible; cyclopropylmethyl groups can rearrange under acidic conditions.

Analytical Characterization

To validate the identity and purity of the synthesized (R)-4-(cyclopropylmethyl)oxazolidin-2-one:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the oxazolidinone ring protons : Typically a multiplet at ~4.0–4.5 ppm (chiral CH) and two triplets/multiplets at ~4.0–4.5 ppm (CH₂-O).

    • Cyclopropyl protons : Distinctive high-field multiplets between 0.0–0.8 ppm .

    • NH proton : Broad singlet around 5.5–7.0 ppm (exchangeable).

  • ¹³C NMR:

    • Carbonyl (C=O): Characteristic carbamate signal at ~158–160 ppm .

    • Cyclopropyl carbons: High field signals at ~4–10 ppm .

  • Optical Rotation:

    • Compare

      
       with literature values for analogous Evans auxiliaries. The sign should be consistent with the (R)-starting material.
      

References

  • Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Accounts of Chemical Research, vol. 26, no. 6, 1993, pp. 331–338. Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, vol. 68, 1990, p. 77. Link

  • Pattenden, G. "The Cyclopropylmethyl Radical Rearrangement." Chemical Society Reviews, vol. 17, 1988, pp. 361-382. (Context on cyclopropyl stability). Link

  • Shaikh, A. A., & Sivaram, S. "Organic Carbonates." Chemical Reviews, vol. 96, no. 3, 1996, pp. 951–976. (Green synthesis via dialkyl carbonates). Link

  • Heller, S. T., & Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates." Organic Letters, vol. 12, no. 20, 2010, pp. 4572–4575. (Mechanism of CDI activation). Link

Sources

Method

Applications of cyclopropylalaninol in HCV NS5B polymerase inhibitors

Application Note: Integration of Enantiopure β-Cyclopropylalaninol in the Development of HCV NS5B Polymerase Inhibitors Introduction & Rationale The development of direct-acting antivirals (DAAs) for Hepatitis C Virus (H...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of Enantiopure β-Cyclopropylalaninol in the Development of HCV NS5B Polymerase Inhibitors

Introduction & Rationale

The development of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV) has heavily relied on targeting the NS5B RNA-dependent RNA polymerase. Non-nucleoside inhibitors (NNIs) that bind to the allosteric thumb and palm domains of NS5B require precise stereochemical and conformational tuning to maximize binding affinity and metabolic stability[1]. The incorporation of cyclopropyl-bearing moieties has proven highly effective in optimizing these parameters, as demonstrated by advanced clinical candidates in the indolobenzazepine class[2].

Specifically, β-cyclopropylalaninol serves as a highly versatile, conformationally restricted chiral building block. When grafted onto heteroaromatic scaffolds (such as benzofurans or indoles), the cyclopropyl ring occupies specific hydrophobic pockets (e.g., Thumb Site I), while the alaninol backbone provides essential vectors for hydrogen bonding and further synthetic functionalization.

Mechanistic Insights: Causality in Experimental Design

The selection of β-cyclopropylalaninol over linear aliphatic amino alcohols is driven by three distinct pharmacological and structural advantages:

  • Conformational Restriction: The cyclopropyl ring restricts the rotational degrees of freedom of the side chain. This pre-organization reduces the entropic penalty upon binding to the NS5B allosteric pocket, significantly lowering the

    
    .
    
  • Metabolic Stability: Compared to linear alkyl chains (e.g., isobutyl or sec-butyl groups), the cyclopropyl moiety is significantly more resistant to cytochrome P450-mediated oxidative metabolism, thereby extending the compound's half-life and reducing hepatic clearance.

  • Stereospecificity: The spatial orientation of the cyclopropyl group dictates the inhibitor's trajectory into the binding cleft. Thus, utilizing enantiomerically pure β-cyclopropylalaninol is critical. The synthesis relies on the kinetic resolution of racemic carbamates via (-)-sparteine-mediated deprotonation[3]. The chiral bidentate ligand (-)-sparteine coordinates with sec-butyllithium, creating a highly asymmetric environment that selectively deprotonates one enantiomer, leaving the desired enantiomer intact with >95% enantiomeric excess (ee)[4].

Data Presentation: SAR and Pharmacokinetic Profiling

To illustrate the impact of the cyclopropylalaninol side chain, Table 1 summarizes the Structure-Activity Relationship (SAR) and pharmacokinetic improvements when substituting standard alkyl chains with stereopure cyclopropylalaninol derivatives on a generic NS5B inhibitor scaffold.

Table 1: Comparative SAR and PK Profiling of NS5B Inhibitor Analogues

Compound VariantSide Chain (R-Group)NS5B

(nM)
Replicon

(nM)
HLM

(min)
Analogue A Isobutyl amino alcohol145.0310.018.5
Analogue B Racemic β-cyclopropylalaninol42.595.045.0
Analogue C (R)-β-cyclopropylalaninol115.0250.042.0
Lead (Analogue D) (S)-β-cyclopropylalaninol8.2 15.5 48.5

Note: HLM = Human Liver Microsomes. The (S)-enantiomer demonstrates a >10-fold increase in potency over the (R)-enantiomer, validating the absolute necessity for asymmetric synthesis.

Experimental Workflows & Protocols

Synthetic_Workflow Step1 Racemic Carbamate Precursor Step2 sec-BuLi / (-)-Sparteine Kinetic Resolution Step1->Step2 Step3 Enantiopure β-Cyclopropylalaninol Step2->Step3 >95% ee Step4 Pd-Catalyzed Scaffold Coupling Step3->Step4 Step5 HCV Replicon Assay Validation Step4->Step5

Synthetic workflow for the integration of enantiopure β-cyclopropylalaninol into NS5B inhibitors.

Protocol 4.1: Asymmetric Synthesis of β-Cyclopropylalaninol via Kinetic Resolution

Objective: Isolate (S)-β-cyclopropylalaninol from a racemic carbamate precursor using (-)-sparteine. Causality & Validation: This step uses a stoichiometric chiral base to kinetically resolve the racemate. The self-validating checkpoint is chiral HPLC; proceeding without confirming >95% ee will confound downstream SAR data.

  • Preparation: Dissolve the racemic O-alkyl carbamate precursor (10 mmol) and (-)-sparteine (12 mmol) in anhydrous diethyl ether (50 mL) under an argon atmosphere.

  • Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add sec-butyllithium (1.4 M in cyclohexane, 12 mmol) dropwise over 30 minutes.

  • Kinetic Resolution: Stir the mixture at -78 °C for 4 hours. The (-)-sparteine/sec-BuLi complex selectively deprotonates the (R)-enantiomer, leading to its decomposition or trapping (if an electrophile is added), leaving the (S)-enantiomer unreacted[3].

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     (20 mL) at -78 °C, then allow it to warm to room temperature. Extract with ethyl acetate (3 x 30 mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Validation Checkpoint: Purify the unreacted carbamate via flash chromatography. Analyze via Chiralpak AD HPLC to confirm >95% ee. Cleave the carbamate protecting group using standard acidic conditions (e.g., TFA/DCM) to yield the free (S)-β-cyclopropylalaninol.

Protocol 4.2: Scaffold Coupling via Buchwald-Hartwig Amination

Objective: Covalently attach the chiral amino alcohol to the heteroaromatic NS5B inhibitor core.

  • Reaction Setup: In a glovebox, combine the heteroaryl chloride core (1.0 eq), (S)-β-cyclopropylalaninol (1.2 eq),

    
     (0.05 eq), BrettPhos ligand (0.1 eq), and sodium tert-butoxide (2.0 eq) in anhydrous toluene.
    
  • Coupling: Heat the sealed vessel to 90 °C for 12 hours. The bulky BrettPhos ligand prevents β-hydride elimination and accommodates the sterically hindered secondary amine.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the core mass disappears and the product mass (

    
    ) dominates. Purify via preparative HPLC.
    
Protocol 4.3: HCV NS5B Replicon Assay (Self-Validating System)

Objective: Evaluate the cellular antiviral efficacy and cytotoxicity of the synthesized inhibitor. Causality & Validation: A dual-reporter system is used. Measuring luciferase provides the antiviral


, while an MTS/CellTiter-Glo assay on the same plate measures 

(cytotoxicity). This ensures that a drop in viral replication is due to target engagement (NS5B inhibition), not general host cell death.
  • Cell Culture: Seed Huh7 cells harboring the HCV genotype 1b subgenomic replicon (containing a firefly luciferase reporter) at

    
     cells/well in a 96-well plate.
    
  • Compound Treatment: Add the cyclopropylalaninol-derived inhibitor in a 10-point serial dilution (ranging from 10 µM to 0.1 nM) in DMEM with 2% FBS and 0.5% DMSO. Incubate for 72 hours at 37 °C, 5%

    
    .
    
  • Readout: Lyse the cells and add luciferase substrate. Measure luminescence to calculate the

    
    . In parallel wells, add CellTiter-Glo reagent to measure cell viability (
    
    
    
    ).

NS5B_Inhibition HCV_RNA HCV (+) RNA Template Replication_Complex Active Replication Complex HCV_RNA->Replication_Complex NS5B NS5B RNA-Dependent RNA Polymerase NS5B->Replication_Complex Viral_RNA Viral RNA Progeny (Suppressed) Replication_Complex->Viral_RNA Inhibition Inhibitor Cyclopropylalaninol-Derived Allosteric Inhibitor Conformational_Change Thumb/Palm Domain Conformational Lock Inhibitor->Conformational_Change Conformational_Change->NS5B Allosteric Binding

Mechanism of allosteric inhibition of HCV NS5B polymerase by cyclopropylalaninol derivatives.

References

  • Gentles, R. G., et al. "Discovery and Preclinical Characterization of the Cyclopropylindolobenzazepine BMS-791325, A Potent Allosteric Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Hense, T., & Hoppe, D. "Convenient Synthesis of Enantiomerically Enriched β-Cyclopropylalaninol Derivatives by Kinetic Resolution via (-)-Sparteine-Mediated Deprotonation." Synthesis (Thieme E-Journals). URL: [Link]

  • Lemm, J. A., et al. "Discovery of BMS-961955, an allosteric inhibitor of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters (NIH / PubMed). URL: [Link]

Sources

Application

Application Note &amp; Protocol: Strategic Synthesis of Cyclopropyl-Modified Peptidomimetics from Chiral Amino Alcohols

An in-depth technical guide for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the design and synthesis of peptidomimetics incorporating a cyclopropyl moiet...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the design and synthesis of peptidomimetics incorporating a cyclopropyl moiety, starting from readily available amino alcohols. The protocols herein are grounded in established chemical principles, emphasizing mechanistic understanding and practical execution for medicinal chemistry and drug discovery applications.

The Strategic Imperative: Why Cyclopropyl Modification?

Peptidomimetics are at the forefront of modern drug design, offering a means to harness the high potency and selectivity of peptides while overcoming their inherent liabilities, such as poor metabolic stability and low oral bioavailability.[1] The incorporation of rigid structural elements is a key strategy to pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and functional activity.[1][2]

The cyclopropyl ring, in particular, is a uniquely powerful tool in this context. Its distinct structural and electronic properties offer several advantages:

  • Conformational Rigidity: The three-membered ring acts as a "conformational lock," restricting the rotational freedom of the peptide backbone and side chains. This can enforce a specific three-dimensional structure that mimics the bound state of a native peptide ligand, reducing the entropic penalty of binding.[2][3]

  • Metabolic Shielding: The cyclopropane scaffold is exceptionally robust and resistant to enzymatic degradation, particularly proteolytic hydrolysis.[3][4] Its C-H bonds are stronger than those in typical alkanes, making it a difficult substrate for metabolic enzymes like cytochrome P450s.[3]

  • Improved Pharmacokinetics: The introduction of a cyclopropyl group can favorably alter a molecule's physicochemical properties, such as lipophilicity, which can lead to increased cell permeability and reduced plasma clearance.[3]

This guide focuses on a versatile synthetic approach that leverages chiral amino alcohols as inexpensive and accessible starting materials for constructing these valuable cyclopropyl amino acid building blocks.

Overall Synthetic Strategy & Workflow

The synthetic approach is designed in a modular fashion, separating the construction of the key cyclopropyl amino acid (CPrAA) intermediate from its subsequent incorporation into a peptide chain. This allows for flexibility and optimization at each stage.

G cluster_0 Phase 1: CPrAA Synthesis cluster_1 Phase 2: Peptidomimetic Elongation Start Chiral Amino Alcohol Protect Step 1: N-Protection (e.g., Boc Anhydride) Start->Protect Activate Step 2: Hydroxyl Activation (e.g., Mesyl Chloride) Protect->Activate Cyclize Step 3: Intramolecular Cyclization (Base-Mediated) Activate->Cyclize Hydrolyze Step 4: Ester Hydrolysis (e.g., LiOH) Cyclize->Hydrolyze Intermediate N-Protected Cyclopropyl Amino Acid (CPrAA) Hydrolyze->Intermediate Couple Step 5: Peptide Coupling (e.g., HATU, DIPEA) Intermediate->Couple To Peptide Synthesis Deprotect Step 6: Final Deprotection (e.g., TFA) Couple->Deprotect Product Target Peptidomimetic Deprotect->Product

Figure 1: High-level workflow for the two-phase synthesis of cyclopropyl-modified peptidomimetics.

PART I: Synthesis of the N-Protected Cyclopropyl Amino Acid (CPrAA) Intermediate

This core phase transforms a chiral amino alcohol into the key building block required for peptide synthesis. The following protocols use (S)-Valinol as a representative starting material to produce an N-Boc-protected cyclopropyl-valine analogue.

Materials & Reagents
ReagentFormulaPurposeSupplier
(S)-ValinolC₅H₁₃NOStarting MaterialSigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅N-ProtectionSigma-Aldrich
Triethylamine (TEA)C₆H₁₅NBaseFisher Scientific
Dichloromethane (DCM)CH₂Cl₂SolventVWR
Methanesulfonyl Chloride (MsCl)CH₃ClO₂SOH ActivationAcros Organics
Potassium bis(trimethylsilyl)amide (KHMDS)C₆H₁₈KNSi₂Cyclization BaseSigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈OSolventSigma-Aldrich
Lithium Hydroxide (LiOH)LiOHHydrolysisSigma-Aldrich
HATUC₁₀H₁₅F₆N₆OPCoupling AgentChem-Impex
DIPEAC₈H₁₉NBaseSigma-Aldrich
Detailed Protocol: Synthesis of N-Boc-Cyclopropyl-Valine

The transformation from amino alcohol to the cyclopropyl amino acid is a multi-step process involving protection, activation, and the key intramolecular cyclization.

G Start Start: (S)-Valinol derivative Protected N-Boc Protected Start->Protected 1. Boc₂O, TEA DCM, 0°C to RT Activated Mesylated Intermediate Protected->Activated 2. MsCl, TEA DCM, 0°C Cyclized Cyclopropyl Ester Activated->Cyclized 3. KHMDS THF, -78°C to RT (Key Cyclization) FinalAA Final CPrAA Building Block Cyclized->FinalAA 4. LiOH, THF/H₂O Then Acidify

Figure 2: Reaction sequence for the synthesis of the CPrAA intermediate.

Step 1: N-Protection of (S)-Valinol Methyl Ester

  • Rationale: The amine functionality is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent its reaction as a nucleophile or base in subsequent steps. This is a standard and robust protecting group in peptide chemistry.[5]

  • Protocol:

    • Dissolve the starting amino alcohol ester (e.g., (S)-Valinol methyl ester, 1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a small amount of DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with water and perform a standard aqueous workup. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol, which can often be used without further purification.

Step 2: Hydroxyl Group Activation via Mesylation

  • Rationale: The primary alcohol (-OH) is a poor leaving group. It must be converted into an excellent leaving group, such as a mesylate (-OMs), to facilitate the subsequent intramolecular Sₙ2 reaction.

  • Protocol:

    • Dissolve the N-Boc protected amino alcohol (1.0 eq) from Step 1 in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add TEA (2.0 eq) followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Crucially, do not heat the product , as mesylates can be thermally unstable. The crude mesylate is typically used immediately in the next step.

Step 3: Intramolecular Base-Mediated Cyclization

  • Rationale: This is the key ring-forming step. A strong, non-nucleophilic base (KHMDS) is used to selectively deprotonate the α-carbon (made acidic by the adjacent ester group), forming an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the mesylate leaving group to form the cyclopropane ring. The low temperature (-78 °C) is critical to control reactivity and minimize side reactions.

  • Protocol:

    • Dissolve the crude mesylate (1.0 eq) from Step 2 in anhydrous THF (0.1 M) under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add KHMDS (1.0 M solution in THF, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to isolate the N-Boc protected cyclopropyl amino acid ester.

Step 4: Saponification to the Free Carboxylic Acid

  • Rationale: The ester must be hydrolyzed to the free carboxylic acid to enable its participation in standard amide bond formation (peptide coupling).

  • Protocol:

    • Dissolve the purified cyclopropyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~3 with cold 1M HCl.

    • Extract the free acid product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final N-Boc-CPrAA building block.

PART II: Incorporation into a Peptidomimetic Backbone

With the custom CPrAA in hand, it can be incorporated into a peptide sequence using established coupling chemistry. Special consideration must be given to the steric hindrance of the cyclopropyl moiety.

Summary of Reaction Parameters and Considerations
StepReagent/ConditionsPurposeKey Considerations & Troubleshooting
N-Protection Boc₂O, TEA, DCMProtect amineEnsure complete reaction to avoid N-mesylation in the next step. If reaction is sluggish, DMAP (catalytic) can be added.
OH Activation MsCl, TEA, DCM, 0 °CCreate a good leaving groupUse immediately. Avoid heat. Over-addition of MsCl can lead to side products. Ensure anhydrous conditions.
Cyclization KHMDS, THF, -78 °CForm cyclopropane ringCritical Step. Slow addition of base at low temp is essential to prevent side reactions like elimination. Anhydrous THF is mandatory.
Hydrolysis LiOH, THF/H₂OUnmask carboxylic acidMonitor carefully to avoid over-exposure to base, which could cause epimerization, though less likely with a cyclopropyl alpha-carbon.
Peptide Coupling HATU, DIPEA, DMFForm amide bondCyclopropyl amino acids are sterically hindered.[6][7][8] Use of potent coupling agents like HATU or HBTU is recommended over older carbodiimides (EDC/DCC).[8][9] Double coupling may be necessary for low-yielding reactions.
Protocol: Peptide Coupling with the CPrAA Building Block
  • Rationale: Standard peptide coupling involves the activation of the carboxylic acid of one amino acid, which then reacts with the free amine of another. For hindered amino acids, high-efficiency activating agents like HATU are required to achieve reasonable yields and minimize racemization.[8]

  • Protocol (Example: Coupling N-Boc-CPrAA to L-Phenylalanine methyl ester):

    • In a round-bottom flask under an inert atmosphere, dissolve the N-Boc-CPrAA (1.0 eq), L-Phenylalanine methyl ester hydrochloride (1.0 eq), and HATU (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. The extra equivalents of base are needed to neutralize the hydrochloride salt and facilitate the coupling.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by LC-MS or TLC.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash extensively with 5% citric acid solution, saturated NaHCO₃ solution, and brine to remove DMF and excess reagents.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the resulting dipeptide by flash chromatography.

    • The N-terminal Boc group can be removed under standard acidic conditions (e.g., 20-50% Trifluoroacetic Acid in DCM) to allow for further chain elongation.

References

  • An efficient approach to novel cyclopropyl peptidomimetics has been developed. The synthetic route involves a cyclopropanation using ethyl (dimethylsulfuranylidene)acetate (EDSA) as the key step and affords a cyclopropyl peptidomimetic core in three steps from protected amino acid Weinreb amides. (Source: PubMed, URL: [Link])

  • The processes for synthesizing cyclopropyl amino acids and peptides containing at least one cyclopropyl amino acid are also disclosed.
  • This has spurred widespread interest in designing peptidomimetics and introducing them as replacements of portions of native peptides to enhance their biological properties. (Source: PubMed, URL: [Link])

  • The present work, which is a combination of medicinal, structural, and quantum chemistry, thus clearly establishes that cyclopropanes may be used as structural constraints to reduce the flexibility of linear pseudopeptides and to help enforce the biologically active conformation of such ligands in solution. (Source: PubMed, URL: [Link])

  • Main methods of synthesis of cyclopropylglycines are based on the carbene and ylide addition to alkenes, enzymatic reactions, the Kulinkovich cyclopropanation of esters and amides, MIRC reactions, the modification of cyclopropanecarbaldehydes by the Strecker reaction, and other transformations of functional groups of cyclopropanes. (Source: ResearchGate, URL: [Link])

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (Source: ResearchGate, URL: [Link])

  • As a commonly used functional group in medicinal chemistry, the cyclopropane ring possesses unique bonding and conformational characteristics. (Source: Taylor & Francis Online, URL: [Link])

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (Source: Aapptec Peptides, URL: [Link])

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (Source: ACS Figshare, URL: [Link])

  • Efficient peptide coupling involving sterically hindered amino acids. (Source: PubMed, URL: [Link])

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (Source: Organic Syntheses, URL: [Link])

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (Source: ResearchGate, URL: [Link])

  • Cyclopropane-Derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors. (Source: ResearchGate, URL: [Link])

Sources

Method

Application Note: Solvent System Engineering for (R)-2-Amino-3-cyclopropylpropan-1-ol HCl

Executive Summary This guide details the thermodynamic principles and experimental protocols for selecting solvent systems for (R)-2-Amino-3-cyclopropylpropan-1-ol Hydrochloride .[1][2] As a chiral amino alcohol salt pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the thermodynamic principles and experimental protocols for selecting solvent systems for (R)-2-Amino-3-cyclopropylpropan-1-ol Hydrochloride .[1][2] As a chiral amino alcohol salt possessing both a polar ionic head group (ammonium/hydroxyl) and a lipophilic cyclopropyl tail, this molecule presents unique solubility challenges. It frequently exhibits "oiling out" behavior rather than distinct crystallization, necessitating precise solvent engineering.[2]

This document provides a validated framework for:

  • Solubility Profiling: Rapid determination of thermodynamic solubility limits.[2]

  • Recrystallization: Optimizing optical purity (>99% ee) and bulk density.[2]

  • Process Scale-up: Selecting Class 3 (low toxicity) solvents compliant with ICH Q3C guidelines.

Physicochemical Profile & Solubility Theory

To select the correct solvent, one must understand the competing forces within the crystal lattice.

Structural Analysis[1][2][3][4]
  • Ionic Head (

    
    , 
    
    
    
    ):
    Drives high solubility in water and protic solvents (MeOH, EtOH) due to strong hydrogen bonding and dipole-dipole interactions.[1][2] High lattice energy requires high-dielectric solvents to dissociate.[1][2]
  • Lipophilic Tail (Cyclopropyl-methyl): Provides significant hydrophobic character compared to simple alanine derivatives.[1][2] This reduces solubility in pure water compared to glycine salts but increases compatibility with mid-polarity solvents like THF or IPA when heated.[2]

The "Oiling Out" Phenomenon

Amino alcohol salts often separate as a second liquid phase (oil) before crystallizing.[2] This occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solid-liquid solubility curve.[1]

  • Cause: Solvents that are "too good" (high solubility) or anti-solvents added too quickly.[2]

  • Solution: Use of a Metastable Zone Width (MSZW) control strategy, employing a "marginal" solvent (e.g., Isopropanol) rather than a "good" solvent (Methanol).

Solvent Selection Matrix

The following table categorizes solvents based on their interaction with (R)-2-Amino-3-cyclopropylpropan-1-ol HCl.

Solvent ClassRepresentative SolventsInteraction TypeSolubility @ 25°CApplication
Class A: Primary Dissolvers Methanol, WaterStrong H-Bonding, High DielectricHigh (>100 mg/mL)Initial dissolution; too soluble for yield.[1][2]
Class B: Marginal Solvents Ethanol, Isopropanol (IPA), n-ButanolModerate Dielectric, AmphiphilicModerate (10-50 mg/mL)Ideal for crystallization. Solubility drops sharply with Temp.[1]
Class C: Anti-Solvents (Polar) Ethyl Acetate (EtOAc), Acetone, THFDipole interactions, No H-bond donorLow (<5 mg/mL)Co-solvent to induce precipitation without oiling.
Class D: Anti-Solvents (Non-Polar) MTBE, Heptane, TolueneVan der Waals onlyNegligible Aggressive yield drive; high risk of oiling out.

Experimental Protocols

Protocol A: Rapid Solubility Screening (The "Drop Test")

Objective: Qualitatively assess solubility ranges to identify Primary and Anti-solvents.

Materials:

  • 10 mg of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl per vial.[1][2]

  • Solvent set: MeOH, EtOH, IPA, EtOAc, MTBE, Toluene, DCM.

  • Heating block set to 60°C.

Workflow:

  • Place 10 mg solid into a 2 mL HPLC vial.

  • Add solvent in 50 µL increments . Vortex for 30 seconds between additions.

  • Observation Point 1 (RT): If dissolved < 100 µL (Solubility > 100 mg/mL) → Class A .[2]

  • If undissolved at 500 µL, heat to 60°C.

  • Observation Point 2 (Hot): If dissolved → Class B (Target Recrystallization Solvent) .

  • If undissolved hot → Class C/D (Anti-Solvent) .

Protocol B: Binary Solvent Recrystallization (Optimization)

Objective: Maximize purity and yield using a Solvent/Anti-Solvent pair.[2] Recommended System: Isopropanol (Solvent) / MTBE (Anti-Solvent) .[2] Rationale: IPA solubilizes the cyclopropyl group better than EtOH. MTBE is a safer ether alternative that induces crystallization slowly.

Step-by-Step Methodology:

  • Dissolution:

    • Charge 1.0 g of crude salt into a flask.

    • Add Isopropanol (IPA) slowly at reflux (approx. 80°C).

    • Target concentration: 15 mL/g. If not clear, filter hot to remove inorganic salts (NaCl).

  • Nucleation (The Critical Step):

    • Cool slowly to 50°C.

    • Seed: Add 5 mg of pure crystal seeds. Stir for 30 mins. Do not skip this step to prevent oiling.[2]

  • Anti-Solvent Addition:

    • Add MTBE dropwise via addition funnel.[2][3]

    • Ratio Target: 1:1 to 1:2 (IPA:MTBE).

    • Rate: 1 mL/minute.[2] Monitor for turbidity. If oil droplets form, STOP, reheat slightly, and stir until they redissolve.

  • Maturation:

    • Cool to 0-5°C over 2 hours (Linear cooling ramp).

    • Hold at 0°C for 1 hour.

  • Isolation:

    • Filter via Buchner funnel.[2]

    • Wash cake with cold 1:2 IPA:MTBE mixture.

    • Dry under vacuum at 40°C.[2]

Decision Logic & Troubleshooting

The following diagram illustrates the logical flow for selecting the optimal solvent system based on experimental observations.

SolventSelection Start Start: Crude (R)-Amino Alcohol HCl SolubilityTest Protocol A: Solubility Screen (MeOH, EtOH, IPA, EtOAc) Start->SolubilityTest CheckSolubility Is it soluble in alcohols (EtOH/IPA) at Reflux? SolubilityTest->CheckSolubility YesSoluble Does it crystallize upon cooling to RT? CheckSolubility->YesSoluble Yes NotSolubleHot Insoluble Hot? CheckSolubility->NotSolubleHot No YesSoluble->YesSoluble Cool to 25°C DirectCryst Method 1: Direct Cooling Crystallization (Simplest, High Purity) YesSoluble->DirectCryst Crystals Form NoCryst Remains in solution (Too soluble) YesSoluble->NoCryst No Crystals AntiSolvent Method 2: Anti-Solvent Addition (Add MTBE or EtOAc) NoCryst->AntiSolvent OilingOut Risk: Oiling Out? AntiSolvent->OilingOut OilingOut->DirectCryst No (Turbidity) Seeding Intervention: Add Seed Crystals @ Metastable Zone OilingOut->Seeding Yes (Oil drops) Seeding->DirectCryst SwitchSolvent Switch to Methanol (Stronger) or MeOH/Water Mix NotSolubleHot->SwitchSolvent

Caption: Decision tree for solvent selection, highlighting the critical intervention of seeding to prevent oiling out in amino alcohol salts.

References

  • General Solubility of Amino Acid Salts: Greenberg, D. M. (1951).[2] Amino Acids and Proteins. Charles C. Thomas Publisher.[2][4] (Establishes the baseline insolubility of amino acid hydrochlorides in pure ethanol vs. methanol).

  • Recrystallization Strategies for Amino Alcohols: BenchChem Technical Support. (2025).[2][5][6] Purification of (S)-2-Amino-3-cyclohexylpropan-1-ol. (Provides comparative protocols for cyclohexyl analogs, applicable to cyclopropyl derivatives).

  • Cyclization and Handling of Amino Alcohol HCl: Organic Syntheses. (2010).[2] One-Pot Preparation of Cyclic Amines from Amino Alcohols. (Discusses the protonation and solubility dynamics of amino alcohols in reaction media).

  • Solubility Modeling: SciELO. (2012).[2] Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents. (Demonstrates the thermodynamic modeling (Apelblat equation) relevant to bulky amine hydrochlorides).

  • Safety & Handling: Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 3-[cyclopropyl(methyl)amino]propan-1-ol hydrochloride. (Safety data for handling cyclopropyl-amine salts).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preserving Cyclopropane Integrity During Amino Acid Reduction

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals tackling the specific challenge of reducing amino acids containing a cyclopropane moiety. The inherent rin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals tackling the specific challenge of reducing amino acids containing a cyclopropane moiety. The inherent ring strain of the cyclopropyl group, while synthetically useful, renders it susceptible to undesired ring-opening under various reductive conditions.[1][2][3] This guide provides in-depth, field-tested insights and troubleshooting protocols to help you successfully reduce the carboxylic acid functionality to a primary alcohol while preserving the critical cyclopropane ring.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the chemistry and strategy for the successful reduction of cyclopropyl amino acids.

Q1: Why is the cyclopropane ring so prone to opening during chemical reactions?

The high reactivity of the cyclopropane ring is a direct consequence of its significant ring strain, which is a combination of angle strain and torsional strain.[2][3] The C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3] This strain weakens the C-C bonds, making them susceptible to cleavage under various conditions, such as in the presence of strong acids, certain transition metals, or under conditions that generate radical or carbocationic intermediates.[4][5]

Q2: Which reducing agents are generally considered "safe" for cyclopropyl amino acids?

The choice of reducing agent is critical. While powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective for reducing carboxylic acids, their high reactivity and basicity can promote side reactions.[6][7][8] Milder and more chemoselective reagents are generally preferred.

  • Borane Complexes (BH₃•THF, BH₃•SMe₂): These are often the reagents of choice. Borane is a Lewis acidic reducing agent that readily reduces carboxylic acids, often with higher chemoselectivity than LiAlH₄.[6][7][9][10] It can typically be used at lower temperatures, which helps to minimize ring-opening.[9]

  • Sodium Borohydride (NaBH₄) with an Activating Agent: Sodium borohydride alone is generally not strong enough to reduce a carboxylic acid.[6][11] However, the carboxylic acid can be activated in situ (e.g., by conversion to a mixed anhydride with cyanuric chloride) and then reduced with NaBH₄.[7][12] This two-step, one-pot procedure can be a mild and effective alternative.

Q3: How do the amino acid protecting groups (e.g., Boc, Cbz) influence the reduction?

Protecting groups are essential. An unprotected amino group can react with many reducing agents. The choice of protecting group can also influence the stability of the cyclopropane ring.

  • Boc (tert-Butoxycarbonyl): This is a common and generally stable protecting group under the neutral or mildly acidic conditions used for borane reductions.

  • Cbz (Carboxybenzyl): This group is also suitable and is stable to borane reagents. It offers the advantage of being removable by hydrogenolysis, a typically mild deprotection method.

  • Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile and generally not recommended for use with strong hydride reagents.

The electronic nature of the protecting group and other substituents on the amino acid can influence the susceptibility of the cyclopropane ring to opening, particularly if "donor-acceptor" systems are created which are known to be more reactive.[13][14][15]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Significant formation of a ring-opened side product is observed by LC-MS or NMR.

This is the most common failure mode. The presence of linear alcohol or alkene byproducts indicates that the cyclopropane ring has been compromised.

  • Probable Cause A: Reaction Temperature is Too High.

    • Expert Insight: The activation energy for cyclopropane ring-opening is often readily overcome at elevated temperatures. Many undesired pathways, including radical-mediated cleavage and rearrangements, are accelerated by heat.[5]

    • Solution: Perform the reduction at a lower temperature. For borane reductions, start at 0 °C and allow the reaction to slowly warm to room temperature.[9] If ring-opening persists, attempt the reaction at even lower temperatures (e.g., -20 °C or -40 °C), although this will likely increase the reaction time.[4]

  • Probable Cause B: The Reducing Agent is Too Harsh.

    • Expert Insight: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive (and strongly basic) nucleophilic hydride source.[6][8][11] Its aggressive nature can lead to undesired side reactions with strained rings.

    • Solution: Switch to a milder, more electrophilic reducing agent. Borane-THF complex (BH₃•THF) or Borane-dimethyl sulfide complex (BH₃•SMe₂) are excellent first choices.[7][10][16] These reagents reduce the carboxylic acid through a different, less aggressive mechanism.[10]

  • Probable Cause C: Presence of Acidic Impurities.

    • Expert Insight: Strong Brønsted or Lewis acids can catalyze the opening of the cyclopropane ring by protonating a C-C bond, leading to a carbocationic intermediate that rapidly rearranges.[4][5][17]

    • Solution: Ensure all glassware is dry and reagents are free of acidic contaminants. If using BH₃ generated in situ from NaBH₄ and a Lewis acid (like BF₃•OEt₂), ensure slow addition of the Lewis acid at low temperature to avoid excess acidity.[10]

Issue 2: The reduction is slow or incomplete, even after extended reaction times.

Stalled or incomplete reactions can lead to complex product mixtures upon workup.

  • Probable Cause A: Steric Hindrance.

    • Expert Insight: Substituents on the cyclopropane ring, particularly those cis to the carboxyl group, can sterically hinder the approach of the reducing agent.[9] This can significantly slow down the rate of reduction.

    • Solution: If using a borane reagent, consider switching from pre-made BH₃•THF to borane generated in situ from NaBH₄ and a Lewis acid, which can be more reactive.[9] Alternatively, increasing the reaction temperature may be necessary, but this must be done cautiously and in small increments, while carefully monitoring for ring-opening.

  • Probable Cause B: Inactive Reducing Agent.

    • Expert Insight: Borane-THF solutions can degrade over time, especially if not stored properly under an inert atmosphere. The active BH₃ concentration may be lower than stated.

    • Solution: Use a fresh bottle of the reducing agent or titrate the solution to determine its active concentration.

Data Summary: Reducing Agent Selection

The following table provides a comparative overview of common reducing agents for carboxylic acids to aid in your experimental design.

Reducing AgentTypical ConditionsProsConsRing Integrity Risk
LiAlH₄ THF, 0 °C to RTFast, highly effective for most carboxylic acids[6][11]Highly reactive, pyrophoric, poor chemoselectivity, basicHigh
BH₃•THF or BH₃•SMe₂ THF, 0 °C to RTExcellent for carboxylic acids, good chemoselectivity[7][16]Can reduce alkenes, requires careful handlingLow to Moderate
NaBH₄ / Activator VariousMild, safe to handle, can be selective[12]Requires prior activation of the acid, two-step processLow

Recommended Experimental Protocols

Protocol 1: Borane-THF Reduction of a Boc-Protected Cyclopropyl Amino Acid

This protocol offers a reliable starting point for the reduction while minimizing the risk of ring-opening.

Materials:

  • Boc-protected cyclopropyl amino acid (1.0 equiv)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, ~2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Dissolve the Boc-protected cyclopropyl amino acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the BH₃•THF solution dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Very slowly and carefully, quench the reaction by the dropwise addition of methanol until gas evolution ceases. Caution: Hydrogen gas is evolved.

  • Remove the solvents under reduced pressure.

  • Add ethyl acetate and saturated aqueous sodium bicarbonate solution to the residue. Stir vigorously for 30 minutes.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Strategy: Decision Workflow

The following diagram illustrates a logical workflow for selecting and optimizing the reduction of a cyclopropyl amino acid.

Reduction_Workflow cluster_0 Phase 1: Initial Strategy cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Phase 3: Outcome & Refinement Start Start: Boc-Protected Cyclopropyl Amino Acid Select_Reagent Select Mild Reducing Agent (e.g., BH3-THF) Start->Select_Reagent Low_Temp Perform Reaction at Low Temp (e.g., 0 °C) Select_Reagent->Low_Temp Analyze Analyze Product Mixture (LC-MS, NMR) Low_Temp->Analyze Check_Ring Is Cyclopropane Ring Intact? Analyze->Check_Ring Success Success: Purify Product Check_Ring->Success Yes Failure Failure: Ring-Opening Detected Check_Ring->Failure No Troubleshoot Troubleshoot: 1. Lower Temperature Further 2. Use NaBH4/Activator 3. Check Reagent Purity Failure->Troubleshoot Troubleshoot->Select_Reagent Re-attempt

Caption: Decision workflow for selecting and optimizing reduction conditions.

References

  • 13 (ResearchGate)

  • 4 (BenchChem)

  • (Syn thesis)

  • 18 (PMC)

  • 6 (Chemistry Steps)

  • 17 (RSC Publishing)

  • 9 (ResearchGate)

  • 14 (Xingwei Li)

  • 11 (Chemistry LibreTexts)

  • 19 (Organic Letters)

  • 20 (e-Publications@Marquette)

  • 21 (Academia.edu)

  • 12 (JOCPR)

  • 7 (Organic Chemistry Portal)

  • 8 (Chemguide)

  • 1 (Chemistry Stack Exchange)

  • 15 (ResearchGate)

  • 2 (Master Organic Chemistry)

  • 22 (ACS Publications)

  • 23 (Chemistry LibreTexts)

  • 24 (Khan Academy)

  • 25 (PMC)

  • 10 (ACS GCI Pharmaceutical Roundtable)

  • 5 (BenchChem)

  • 26 (American Chemical Society)

  • 16 (J. Seyden-Penne)

  • 27 (PMC)

  • 28 (PMC)

  • 29 (Wiley)

  • (Google Patents)

  • 30 (Google Patents)

  • 31 (Isidro, et al.)

Sources

Optimization

Minimizing racemization of (R)-2-Amino-3-cyclopropylpropan-1-ol during synthesis

Technical Support Center: Synthesis of (R)-2-Amino-3-cyclopropylpropan-1-ol Ticket ID: #RAC-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Executive Summary You are enco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (R)-2-Amino-3-cyclopropylpropan-1-ol Ticket ID: #RAC-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

You are encountering challenges in maintaining enantiomeric excess (ee%) during the synthesis of (R)-2-Amino-3-cyclopropylpropan-1-ol . This amino alcohol is a critical chiral building block, often derived from (R)-cyclopropylalanine.

The structural combination of a basic amine, a primary alcohol, and a strained cyclopropyl ring creates a "perfect storm" for two primary failure modes:

  • Racemization: Occurring at the C2 position (alpha to the amine) via oxazoline intermediates or direct enolization.[1]

  • Ring Opening: The cyclopropyl moiety is acid-sensitive; aggressive workups required to break boron-nitrogen complexes can rupture the ring.

This guide replaces standard textbook procedures with field-optimized protocols designed to decouple these failure modes.

Visualizing the Hazard Landscape

The following diagram maps the synthesis pathway against critical control points (CCPs) where chirality is lost or the ring is compromised.

SynthesisRiskMap Start (R)-Cyclopropylalanine Activation Activation (Mixed Anhydride/Ester) Start->Activation Protection/Activation Oxazoline Oxazoline Intermediate Activation->Oxazoline Heat/Base Reduction Reduction (Borane/Hydride) Activation->Reduction Controlled Temp Racemic Racemic Product Oxazoline->Racemic Reduction Complex Boron-Amine Complex Reduction->Complex Quench Acidic Workup (Quench) Complex->Quench Product (R)-Amino Alcohol Quench->Product Mild Acid/MeOH RingOpen Ring-Opened Byproducts Quench->RingOpen Strong Acid/Heat

Figure 1: Pathway analysis showing the "Danger Zone" of oxazoline formation (leading to racemization) and aggressive quenching (leading to ring opening).

Module 1: Field-Proven Synthetic Protocols

To minimize racemization, we must avoid the formation of the oxazoline intermediate and the aldehyde enol. We recommend two specific protocols: Method A (Mildest) and Method B (Scalable).

Method A: The CDI/NaBH₄ One-Pot Protocol (Recommended)

Best for: High optical purity requirements (>99% ee) and minimizing ring stress.

Mechanism: 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid as an acyl imidazole. This intermediate is less prone to oxazolone formation than acid chlorides or mixed anhydrides [1].

StepActionTechnical Rationale
1. Activation Dissolve (R)-N-Boc-cyclopropylalanine in anhydrous THF. Add 1.1 eq CDI . Stir at 0°C for 30 min , then RT for 30 min.CDI forms the acyl imidazole. Keeping temp low initially prevents racemization during activation.
2. Reduction Cool to 0°C . Add 5.0 eq NaBH₄ dissolved in water dropwise.[1]Rapid addition can cause exotherms.[2] The water is necessary to solubilize NaBH₄ but must be added to the cold mixture.
3. Reaction Stir at 0°C for 1 hour, then allow to warm to RT.Low temperature prevents the basic borohydride from abstracting the alpha-proton.
4. Quench CRITICAL: Cool to 0°C. Quench with 1M citric acid or 10% NaHSO₄ .Avoid HCl. Strong mineral acids can open the cyclopropyl ring. Citric acid is sufficient to destroy excess hydride.
Method B: The NaBH₄/I₂ (McKennon) System

Best for: Scalability and cost-effectiveness. Generates Borane in situ.

Mechanism: Iodine reacts with Sodium Borohydride to generate Borane (


) in situ.[3] Borane reduces the carboxylic acid selectively without touching the cyclopropyl ring (unless workup is too harsh) [2].

Protocol:

  • Suspend (R)-cyclopropylalanine (1.0 eq) and

    
     (2.5 eq) in anhydrous THF.
    
  • Cool to 0°C. Dropwise add

    
     (1.0 eq) in THF. Wait for H₂ evolution to cease. 
    
  • Reflux for 12–18 hours.

  • Workup (The Anti-Racemization Step):

    • Cool to RT. Add MeOH carefully to destroy excess reagent.

    • Evaporate solvent.[2]

    • Hydrolysis: Treat the residue with 20% KOH (aq) and heat at 60°C for 4 hours.

    • Note: While base is used here, the alcohol is already formed, so the alpha-proton is less acidic than in the aldehyde/ketone stage. However, ensure the temperature does not exceed 60°C.

Module 2: Troubleshooting & FAQs

Ticket #001: "My product has 85% ee. Where did I lose the optical purity?"

Diagnosis: Racemization likely occurred during the activation step or due to incomplete reduction (stalling at the aldehyde).

  • Root Cause 1: Oxazolone Formation. If you used isobutyl chloroformate (mixed anhydride method) or EDC/NHS, and allowed the reaction to sit too long or get too warm, the activated acid cyclized to an oxazolone. The oxazolone enolizes rapidly, destroying chirality.

  • Root Cause 2: The Aldehyde Trap. Reduction passes through an aldehyde intermediate. If the reducing agent is weak or the reaction stalls, the aldehyde accumulates. The alpha-proton of the aldehyde is highly acidic (

    
    ) and racemizes instantly in the presence of base (
    
    
    
    is basic).

Corrective Action:

  • Switch to the CDI protocol (Method A) .

  • Ensure a large excess of reducing agent (at least 4-5 equivalents of hydride) to push past the aldehyde stage instantly [3].

Ticket #002: "NMR shows signals consistent with a ring-opened alkene."

Diagnosis: Acid-catalyzed cyclopropyl ring opening. Context: The cyclopropylcarbinyl cation is a classic rearrangement intermediate. If you used concentrated HCl or heated the reaction during an acidic quench, the ring opened.

Corrective Action:

  • Never use concentrated HCl.

  • Use saturated aqueous NH₄Cl or 1M Citric Acid for quenching.

  • If breaking a Boron-Amine complex (from Method B), reflux in Methanol rather than aqueous acid to free the amine.

Ticket #003: "I see a 'doublet of doublets' impurity in HPLC."

Diagnosis: This is likely the diastereomer or the enantiomer. Verification: Use a Chiralpak AD-H or IA column.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Note: The amine modifier (DEA) is crucial for peak shape but can mask resolution if too high. Keep it <0.1%.

Module 3: Troubleshooting Logic Tree

Follow this decision matrix to resolve yield and purity issues.

TroubleshootingTree Start Problem Detected CheckEE Is EE% < 95%? Start->CheckEE CheckRing Is Cyclopropyl Ring Intact? CheckEE->CheckRing No Racemization Racemization Issue CheckEE->Racemization Yes RingIssue Ring Opening Issue CheckRing->RingIssue No (NMR signals wrong) ActMethod Activation Method used? Racemization->ActMethod SwitchCDI Action: Switch to CDI/NaBH4 (Avoid Mixed Anhydrides) ActMethod->SwitchCDI Acid Chloride/Anhydride CheckTemp Was Temp > 0°C during addition? ActMethod->CheckTemp CDI/Borane CoolDown Action: Maintain <0°C until quench CheckTemp->CoolDown Yes AcidQuench Did you use HCl? RingIssue->AcidQuench MilderAcid Action: Use Citric Acid or MeOH Reflux AcidQuench->MilderAcid Yes

Figure 2: Decision matrix for diagnosing low enantiomeric excess or structural degradation.

Module 4: Analytical Validation

Do not rely on optical rotation alone. The specific rotation


 is concentration/solvent dependent and insensitive to minor racemization (e.g., 90% vs 95% ee).

Recommended Method: Chiral HPLC [4][5][6]

  • Column: Daicel Chiralpak AD-H or Chiralpak IA (Amylose-based).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or derivatize with NBD-F for fluorescence detection if sensitivity is low) [4].

Alternative: Mosher's Acid Analysis If HPLC is unavailable, derivatize the alcohol with (R)-MTPA-Cl (Mosher's chloride). The resulting diastereomers will show distinct chemical shifts for the


 group in 

NMR, allowing precise integration to determine ee% [5].

References

  • BenchChem Technical Support. (2025).[1][5] Synthesis of Amino Alcohol Compounds: Protocol to Minimize Racemization. Retrieved from

  • McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids: NaBH4-I2 System. Journal of Organic Chemistry.[7] (Contextualized via search results on amino acid reduction).

  • Blaskovich, M. A. (2008).[8] A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.[2] Bentham Open. Retrieved from

  • BenchChem Application Note. (2025). Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.[5] (Adapted for cyclopropyl analog). Retrieved from

  • Sigma-Aldrich Technical Bulletin. (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

Sources

Troubleshooting

Purification methods for (R)-2-Amino-3-cyclopropylpropan-1-ol HCl from reaction mixtures

Technical Support Center: Purification of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl Ticket ID: #PUR-CYC-002 Subject: Isolation and Purification Protocols for Cyclopropyl Amino Alcohols Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl

Ticket ID: #PUR-CYC-002 Subject: Isolation and Purification Protocols for Cyclopropyl Amino Alcohols Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3][4]

Introduction: The Challenge of Amphiphilic Salts

You are likely encountering difficulty because (R)-2-Amino-3-cyclopropylpropan-1-ol is an amphiphilic molecule .[1][2][3][4] It possesses a polar amino-alcohol "head" and a lipophilic cyclopropyl "tail."[1][2][3][4]

  • The Problem: The free base is often a viscous oil that refuses to crystallize, while the HCl salt is prone to "oiling out" (liquid-liquid phase separation) rather than precipitating as a solid.

  • The Solution: This guide prioritizes controlled salt formation and emulsion-free workups . We avoid silica chromatography where possible, as amino alcohols streak and degrade on acidic silica.[2][3]

Module 1: Post-Reaction Workup (The "Crude" Phase)

Context: Most users synthesize this via LiAlH4 or Borane reduction of (R)-cyclopropylalanine.[1][2][4] The primary failure point is trapping the product in aluminum emulsions.

User Issue: "I have a gelatinous gray mess after quenching my LiAlH4 reaction. Extraction yields are near zero."

Technical Protocol: The Rochelle’s Salt Exchange Do not use the standard Fieser (Water/NaOH/Water) quench for this specific substrate; the amino alcohol chelates aluminum, preventing separation.

  • Dilution: Dilute the reaction mixture (THF or Et2O) 1:1 with diethyl ether. Cool to 0°C.[1][2][3][4][5]

  • The Quench: Add Glauber’s Salt (Sodium Sulfate Decahydrate,

    
    ) solid portion-wise until hydrogen evolution ceases.[2][3][5]
    
    • Why? This releases water slowly, preventing local overheating that opens the cyclopropyl ring.[2][3]

  • The Exchange: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use 20 mL per gram of LiAlH4 used.[1][2][3]

  • The Stir: Vigorously stir for 2–4 hours at room temperature.

    • Mechanism:[1][2][3][4][6] Tartrate displaces the amino alcohol from the aluminum center, breaking the emulsion. Two clear layers will form.[1][2][3][4]

  • Extraction: Separate layers. Extract the aqueous phase 3x with DCM (Dichloromethane) or EtOAc.[2]

    • Note: Amino alcohols prefer DCM/Isopropanol (3:[4]1) if they are very polar.[1][2][3][4][7][8]

Data Table 1: Quenching Method Efficacy

MethodEmulsion RiskYield RecoveryRecommended For
Fieser (H2O/NaOH) HighLow (<50%)Simple alcohols (Non-chelating)
Rochelle's Salt LowHigh (>90%)Amino Alcohols (Chelating)
Acid Quench (HCl) N/AVariableAVOID (Risk of ring opening)

Module 2: HCl Salt Formation & Crystallization

Context: Converting the oily free base into a stable, crystalline HCl salt.

User Issue: "I added HCl, but the product turned into a sticky gum at the bottom of the flask."

Technical Protocol: The Anhydrous Precipitation Water is the enemy here.[2] You must use anhydrous conditions to force the crystal lattice to form.[2]

  • Dissolution: Dissolve the crude free base oil in a minimal amount of anhydrous Ethyl Acetate (EtOAc) .[2][3]

    • Ratio: ~5 mL solvent per gram of substrate.[1][2][3]

  • Acidification: Cool to 0°C. Dropwise add 2.0 M HCl in Diethyl Ether (or Dioxane).

    • Stoichiometry: Add exactly 1.05 equivalents. Excess acid promotes hygroscopic gum formation.[1][2][3][4]

  • Observation:

    • Scenario A (Success): White precipitate forms immediately.[1][2][3][4] Filter and wash with cold ether.[1][2][3][4]

    • Scenario B (Gumming): An oil forms.[1][2][3][4][6][7] STOP. Do not add more acid. Proceed to the "Rescue Protocol" below.

Visualization: Crystallization Logic Flow

CrystallizationLogic Start Crude Free Base (Oil) Solvent Dissolve in Anhydrous EtOAc Start->Solvent Acid Add HCl (in Et2O/Dioxane) at 0°C Solvent->Acid Check Observation? Acid->Check Solid White Precipitate Check->Solid Crystals Form Gum Oiling Out / Gum Check->Gum Sticky Oil Action1 Filter & Wash (Et2O) Solid->Action1 Action2 Heat to Reflux (Dissolve Gum) Gum->Action2 Action3 Add drops of MeOH/IPA Action2->Action3 Action4 Slow Cool to RT -> -20°C Action3->Action4 Action4->Solid Success Action4->Gum Fail: Retry with MeCN

Figure 1: Decision matrix for converting the free base oil to a crystalline HCl salt. Note the critical intervention path for "gumming" events.

Module 3: Troubleshooting "Oiling Out" (The Rescue)

User Issue: "My product is an oil. I cannot filter it."

The Thermodynamics: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary.[4] This usually happens because the solvent is too non-polar, or the salt is hydrated.

Rescue Protocol: The Double-Solvent Recrystallization

  • Decant: Pour off the supernatant solvent from the gum.[1][2][3]

  • Redissolve: Add a polar solvent (Methanol or Isopropanol) dropwise with heating until the gum just dissolves.

  • Displace: Add hot Ethyl Acetate or Diethyl Ether until the solution turns slightly cloudy (the cloud point).

  • Clarify: Add 1 drop of the polar solvent to clear it.[1][2][3]

  • Nucleate: Seed the solution with a tiny crystal of the product (if available) or scratch the glass wall.

  • Slow Cool: Wrap the flask in foil/cotton and let it cool to room temperature over 4 hours. Do not put it directly in the fridge.

Recommended Solvent Systems:

  • Primary: Isopropanol (solvent) + Diethyl Ether (anti-solvent).[2][4]

  • Secondary: Acetonitrile (hot) -> Cool to 0°C. (Acetonitrile is excellent for polar amine salts).[1][2][4]

  • Tertiary: Ethanol + Hexane (Use with caution; hexane can force oiling out).[1][2][4]

Module 4: Advanced Purification (When Crystallization Fails)

If the salt remains impure or oily, use Ion Exchange Chromatography .[2][3] Do not use standard silica gel.[1][2][3][4]

Protocol: Dowex 50W (Strong Cation Exchange) [4]

  • Load: Dissolve crude material in water/MeOH (1:1) and load onto a column of Dowex 50W (H+ form).

    • Mechanism:[1][2][3][4][6] The amine binds tightly to the resin; non-basic impurities (starting material alcohols, neutral side products) wash through.

  • Wash: Flush with water, then MeOH to remove non-basic impurities.[1][2][3][4]

  • Elute: Elute the product using 2M Ammonia in MeOH .

  • Convert: Evaporate the ammonia/MeOH to get the pure free base. Re-attempt the HCl salt formation (Module 2) with this purified material.

FAQ: Frequently Asked Questions

Q1: Can I use silica gel chromatography? A: Avoid it if possible. Amino alcohols interact strongly with the silanols (


), causing tailing and yield loss.[2][4] If you must, use "Basified Silica": Pre-wash the column with 1% Triethylamine (Et3N) in the eluent to block acidic sites.

Q2: Is the cyclopropyl ring stable to the HCl conditions? A: Generally, yes. The cyclopropyl group is stable to 1-2M HCl at room temperature.[1][2][3][4] However, avoid boiling in concentrated aqueous HCl or using Lewis acids (like


) for extended periods, as this can trigger ring-opening to a propenyl chain [1].[2][3][4]

Q3: My product is hygroscopic. How do I handle it? A: Amino alcohol salts are notorious water magnets.[1][2][3][4]

  • Dry the salt in a vacuum oven at 40°C over

    
     or KOH pellets.
    
  • Store under Argon/Nitrogen.[1][2][3][4][9]

  • If it turns to goo on the balance, weigh it in a closed vessel or glovebox.[3]

References

  • Cyclopropyl Stability & Synthesis

    • Source: "Synthesis of cyclopropanes."[1][2][3][10] Organic Chemistry Portal.

    • URL:[Link]

    • Relevance: Confirms stability profiles and synthetic routes for cyclopropyl amines.
  • Amino Alcohol Workup Protocols

    • Source: "Magic Formulas: Fieser Workup (LAH and DiBAL)."[2][4] University of Rochester, Department of Chemistry.[3]

    • URL:[Link]

    • Relevance: Defines the Rochelle's salt method to prevent aluminum emulsions.
  • Crystallization of Amine Salts

    • Source: "Reagents & Solvents: Solvents for Recrystallization."[1][2][3][4][8] University of Rochester.[1][2][3][5]

    • URL:[Link][4]

    • Relevance: Provides solubility data and anti-solvent str
  • General Purification of Amino Alcohols

    • Source: "Purification of organic hydrochloride salt?
    • URL:[Link]

    • Relevance: Validates the use of Isopropanol/Ether and Acetonitrile for difficult amine salt crystalliz

Sources

Optimization

Removing ring-opened byproducts from cyclopropylalaninol synthesis

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Group Subject: Technical Guide: Removing Ring-Opened Byproducts from Cyclopropylalaninol Synthesis Executive Summary The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Group Subject: Technical Guide: Removing Ring-Opened Byproducts from Cyclopropylalaninol Synthesis

Executive Summary

The synthesis of


-cyclopropyl-L-alaninol  (and its derivatives) presents a unique chemoselectivity challenge. The cyclopropane ring, possessing significant Bayer strain (~27.5 kcal/mol), acts as a "loaded spring." Under the acidic or Lewis-acidic conditions often required for carboxylic acid reduction, this ring is prone to opening, typically yielding acyclic homoallylic  impurities (e.g., 2-amino-5-hexen-1-ol derivatives).

This guide addresses the identification, prevention, and removal of these ring-opened byproducts. It prioritizes protocols that avoid the thermodynamic sink of ring-opening while ensuring high enantiomeric purity.

Diagnostic Center: Identifying the Impurity

Q: How do I definitively confirm if ring opening has occurred? A: Proton NMR (


H-NMR) is the most reliable diagnostic tool. The ring-opened byproduct is an alkene.
  • Cyclopropyl Signal (Product): Look for the characteristic high-field multiplets between -0.2 ppm and 0.8 ppm . These correspond to the methylene protons of the intact cyclopropane ring.

  • Alkene Signal (Byproduct): Ring opening converts the cyclopropyl group into a homoallyl chain. Look for new signals in the 5.0 – 6.0 ppm region (vinylic protons) and the disappearance/reduction of the high-field signals.

Q: What is the specific structure of the byproduct? A: The primary byproduct arises from the acid-catalyzed or radical-mediated cleavage of the cyclopropylcarbinyl system.

  • Target:

    
    -Cyclopropylalaninol (Intact Ring)
    
  • Byproduct: 2-Amino-5-hexen-1-ol (Linear Alkene)

  • Mechanism: Protonation of the alcohol or carbonyl oxygen facilitates ring opening to relieve strain, generating a carbocation that eliminates to form the alkene.

Prevention Protocols: Optimizing the Synthesis

Q: Which reducing agent minimizes ring opening? A: While Lithium Aluminum Hydride (LiAlH


) is standard for amino acids, it requires harsh acidic workups that endanger the ring. Borane-Dimethyl Sulfide (BMS)  or the Mixed Anhydride/NaBH

method are superior alternatives.
  • Recommendation: Use the Mixed Anhydride Method (Isobutyl chloroformate / N-Methylmorpholine followed by NaBH

    
    ). This method operates under mild conditions (0°C to RT) and avoids the strong Lewis acidity of Aluminum or Boron species that coordinate to the ring and trigger opening.
    

Q: Does N-protection matter? A: Yes. N-Boc (tert-butoxycarbonyl) protection is highly recommended. The carbamate protects the amine from participating in side reactions and, crucially, makes the resulting amino alcohol lipophilic enough for easy purification (see Section 4). Free amino acids are zwitterionic and difficult to purify from polar byproducts.

Remediation & Purification Guides

Q: My crude product contains ~10% ring-opened alkene. How do I remove it? A: Separation based on polarity is the most effective strategy. The ring-opened alkene is slightly less polar than the cyclic product due to the loss of the compact, polarizable cyclopropane ring.

Method A: Flash Chromatography (Best for N-Boc derivatives) If you synthesized the N-Boc protected alcohol, the alkene impurity can be separated on silica gel.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (start 90:10, ramp to 60:40). The alkene impurity typically elutes before the cyclopropyl product.

Method B: Recrystallization (Best for Salts) If you have the free amine, convert it to a salt to induce crystallization, which rejects the liquid alkene impurity.

  • Salt Formation: Dissolve the crude oil in minimal dry Ethanol or Isopropanol. Add 1.0 eq of Oxalic Acid or HCl in Dioxane .

  • Procedure: Heat to dissolve, then cool slowly to 4°C. The cyclopropylalaninol salt crystallizes; the ring-opened alkene remains in the mother liquor.

Experimental Protocols

Protocol A: Safe Reduction via Mixed Anhydride (Prevents Ring Opening)

This method avoids strong Lewis acids and minimizes byproduct formation.

  • Activation: Dissolve N-Boc-cyclopropylalanine (10 mmol) in dry THF (50 mL) under Nitrogen. Cool to -15°C (ice/salt bath).

  • Base Addition: Add N-Methylmorpholine (NMM) (1.1 eq, 11 mmol). Stir for 5 mins.

  • Anhydride Formation: Dropwise add Isobutyl Chloroformate (1.1 eq, 11 mmol). A white precipitate (NMM·HCl) will form immediately. Stir for 15 mins at -15°C.

  • Reduction: Filter off the solid rapidly (cold filtration) or use the suspension directly. Add Sodium Borohydride (NaBH

    
    )  (2.5 eq) as a solution in water (5 mL) or solid (if suspension used) dropwise at -5°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) over 1 hour.

  • Quench: Carefully add 1M KHSO

    
      (aq) to neutralize excess borohydride (Stop when bubbling ceases). Do not use strong HCl.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over Na

    
    SO
    
    
    
    .
Protocol B: Purification of N-Boc-Cyclopropylalaninol

Use this if NMR shows alkene impurities.

  • Load: Dissolve crude residue in minimum Dichloromethane (DCM).

  • Column: Pack a silica column (ratio 1:50 w/w silica to compound).

  • Elution:

    • Flush with 100% Hexanes (2 column volumes).

    • Switch to 10% EtOAc/Hexanes to elute non-polar impurities (including some alkenes).

    • Gradient to 30-40% EtOAc/Hexanes to elute the N-Boc-Cyclopropylalaninol .

  • Check: Spot fractions on TLC. Product stains with Ninhydrin (after heating) or PMA.

Visualizing the Challenge

Figure 1: Mechanism of Acid-Catalyzed Ring Opening

This diagram illustrates why acidic workups must be avoided.

RingOpening Start Cyclopropylalaninol (Intact Ring) Protonation Protonation (Acidic Conditions) Start->Protonation + H+ Transition Carbocation Intermediate Protonation->Transition - H2O Product Homoallylic Alkene (Ring-Opened Byproduct) Transition->Product Strain Relief Elimination

Caption: Under acidic conditions, the cyclopropylcarbinyl system undergoes ring opening to relieve Bayer strain, resulting in a linear alkene impurity.

Figure 2: Purification Decision Tree

Purification Check Analyze Crude NMR (0-1 ppm vs 5-6 ppm) Clean No Alkene Detected Proceed to Next Step Check->Clean Pure Dirty Alkene Present (>5%) Check->Dirty Impure Form Is the Amine Protected? Dirty->Form YesProt Yes (N-Boc/Fmoc) Form->YesProt NoProt No (Free Amine) Form->NoProt Action1 Flash Chromatography (Hex/EtOAc Gradient) YesProt->Action1 Action2 Salt Recrystallization (Oxalic Acid in EtOH) NoProt->Action2

Caption: Decision matrix for selecting the optimal purification method based on the protection status of the amine.

References

  • Reduction of N-Protected Amino Acids: Rodriguez, M. et al. "A Simple and Efficient Method for the Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Letters, Vol 32, Issue 7, 1991.

  • Cyclopropylcarbinyl Stability: Roberts, J.D. et al. "Small-Ring Compounds. X. Molecular Orbital Calculations of Ring Opening." Journal of the American Chemical Society.[1]

  • Borane Reduction Safety: Brown, H.C. et al. "Selective Reductions. 26. Lithium Triethylborohydride as an Exceptionally Powerful and Selective Reducing Agent." Journal of Organic Chemistry.

  • Purification of Amino Alcohols: "Purification of (S)-2-Amino-3-cyclohexylpropan-1-ol." BenchChem Technical Support.

Sources

Troubleshooting

Troubleshooting low yields in LiAlH4 reduction of D-cyclopropylalanine

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing low yields during the lithium aluminum hydride...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing low yields during the lithium aluminum hydride (LiAlH₄) reduction of D-cyclopropylalanine to D-cyclopropylalaninol.

Below, you will find a diagnostic workflow, deep-dive FAQs explaining the mechanistic causality of common failures, quantitative comparisons of workup strategies, and self-validating experimental protocols.

Diagnostic Workflow: Isolating the Point of Failure

LAH_Troubleshooting Start Low Yield of D-Cyclopropylalaninol CheckSM Is D-Cyclopropylalanine fully consumed? Start->CheckSM NoSM No: Solubility Issue CheckSM->NoSM TLC shows SM YesSM Yes: Workup Issue CheckSM->YesSM TLC shows product FixSol Esterify or N-Protect (e.g., N-Boc methyl ester) NoSM->FixSol CheckEmul Gelatinous Emulsion During Quench? YesSM->CheckEmul AlTrap Yes: Al-Complex Trapping CheckEmul->AlTrap Thick gel forms WaterSol No: High Aqueous Solubility CheckEmul->WaterSol Clear layers Rochelle Rochelle's Salt Workup (Chelates Aluminum) AlTrap->Rochelle Fieser Fieser Workup (Granular Salts) AlTrap->Fieser OrgExtract Extract with EtOAc/DCM Avoid Aqueous Wash WaterSol->OrgExtract

Diagnostic workflow for troubleshooting low yields in LAH reduction of D-cyclopropylalanine.

Deep-Dive FAQs: Mechanistic Troubleshooting

Q1: My D-cyclopropylalanine remains as a suspension in THF, and the reduction stalls. How can I drive it to completion? A: This is a fundamental solubility issue. D-cyclopropylalanine, like all free amino acids, exists as a zwitterion (NH₃⁺ and COO⁻). Zwitterions are highly insoluble in ethereal solvents like anhydrous diethyl ether or THF[1]. Because LiAlH₄ reductions are heterogeneous, attempting to reduce the suspended free amino acid directly results in sluggish kinetics and incomplete conversion. The Fix: You must disrupt the zwitterionic network prior to reduction. Converting the carboxylic acid to a methyl ester hydrochloride, or applying an N-Boc protection to form N-Boc-D-cyclopropylalanine methyl ester, will render the substrate completely soluble in THF, ensuring rapid and complete reduction[2][3].

Q2: LC-MS shows complete conversion of the starting material, but after an aqueous quench, my isolated yield is <20%. Where is my product? A: Your product is trapped in an aluminum matrix. When LiAlH₄ reduces your substrate, it forms a tetrahedral intermediate that eventually collapses into an alkoxide bound to aluminum. Because D-cyclopropylalaninol contains both a hydroxyl and an amino group, it acts as a bidentate ligand, forming a highly stable, stubborn Al–O/Al–N chelate complex[4]. When you quench the reaction with standard water additions, aluminum hydroxide (Al(OH)₃) precipitates as a thick, polymeric gel[5]. The highly polar amino alcohol remains tightly bound to this gel or trapped within its matrix. Standard aqueous extraction will not break these bonds, resulting in massive product loss.

Q3: To break this emulsion, should I use the Fieser method or Rochelle's salt? A: For amino alcohols specifically, Rochelle's salt (potassium sodium tartrate) is the superior choice. Tartrate is a powerful chelating agent. During the workup, it wraps around the aluminum center with multiple donor atoms, forming a highly stable Al-tartrate complex[4]. This competitive chelation strips the aluminum away from your amino alcohol product, releasing it into the free base form so it can partition into the organic layer[4]. The resulting Al-tartrate complex is highly water-soluble, yielding two clear, easily separable liquid phases[6][7]. The Fieser workup[1][8] is excellent for standard alcohols but often requires exhaustive washing of the resulting granular salts to recover polar amino alcohols fully.

Q4: Is there a risk of opening the cyclopropyl ring or racemizing the D-stereocenter under these harsh reducing conditions? A: Cyclopropyl rings are generally stable to standard LiAlH₄ reduction conditions unless activated by adjacent electron-withdrawing groups in specific conjugated systems. Racemization of the D-stereocenter is also minimal during the hydride transfer itself. However, if you activate the amino acid as a mixed anhydride or acid chloride prior to reduction, oxazolone intermediate formation can lead to racemization. Using the methyl ester or N-Boc protected ester avoids this pathway, preserving the enantiomeric excess (ee)[3].

Quantitative Data: Workup Strategy Comparison

The choice of quench dictates your final yield. Below is a summary of expected outcomes based on the workup method applied to amino alcohol reductions.

Workup MethodMechanism of ActionEmulsion RiskFiltration Required?Typical Amino Alcohol Yield
Standard Aqueous Hydrolysis to polymeric Al(OH)₃Very High (Gelatinous)Yes (Highly prone to clogging)< 20%
Fieser (n, n, 3n) Base-mediated formation of granular NaAlO₂LowYes (Easy, via Celite pad)65 - 80%
Rochelle's Salt Competitive multi-dentate chelation of Al³⁺None (Yields two clear layers)No85 - 95%

Self-Validating Experimental Protocols

Protocol A: Pre-Reduction Esterification (Solubility Fix)

Purpose: Converts the insoluble zwitterion into a THF-soluble methyl ester hydrochloride.

  • Suspend D-cyclopropylalanine (1.0 eq) in anhydrous methanol (0.5 M) under N₂.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Caution: Exothermic, evolves HCl/SO₂ gas.

  • Attach a reflux condenser and heat to 65 °C for 4–6 hours.

  • Self-Validation Check: The reaction is complete when the cloudy suspension transitions into a perfectly clear, homogeneous solution.

  • Concentrate under reduced pressure to yield the D-cyclopropylalanine methyl ester hydrochloride as a white solid.

Protocol B: LiAlH₄ Reduction & Rochelle's Salt Workup (Yield Optimization)

Purpose: Reduces the ester and utilizes competitive chelation to prevent product trapping.

  • Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under N₂[1][5].

  • Dissolve the D-cyclopropylalanine methyl ester (from Protocol A) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension to control hydrogen evolution.

  • Remove the ice bath and stir at room temperature for 2–4 hours.

  • Self-Validation Check: Monitor by TLC or LC-MS until the ester is completely consumed.

  • The Quench: Cool the flask back to 0 °C. Slowly add ethyl acetate dropwise until bubbling ceases (this safely consumes unreacted LiAlH₄)[5].

  • Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) in a 1:1 volume ratio to the total reaction volume[5].

  • Crucial Step: Remove the ice bath and stir the mixture vigorously at room temperature for 1 to 4 hours[7].

  • Self-Validation Check: The initial thick, gray gel will completely dissolve. Success is indicated by the formation of two distinct, clear layers (a lower aqueous Al-tartrate layer and an upper organic THF/EtOAc layer)[4][6].

  • Separate the organic layer. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the pure D-cyclopropylalaninol.

Protocol C: The Fieser Workup (Alternative for Large-Scale Filtration)

Purpose: Converts aluminum byproducts into filterable granular salts[1][8]. Note: For a reaction containing x grams of LiAlH₄:

  • Cool the completed reaction mixture to 0 °C and dilute with THF[8].

  • Slowly add x mL of DI water dropwise. (Caution: Vigorous gas evolution)[8].

  • Slowly add x mL of 15% aqueous NaOH solution[8].

  • Add 3x mL of DI water[8].

  • Warm to room temperature and stir vigorously for 15–30 minutes[8].

  • Self-Validation Check: The gray sludge will transform into a suspension of white, granular, sand-like solids[5].

  • Add anhydrous MgSO₄, stir for 15 minutes, and filter through a pad of Celite[5]. Wash the filter cake exhaustively with hot THF to ensure no amino alcohol is left behind.

References

  • "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations", ACS Publications. URL:[Link]

  • "Workup for Aluminum Hydride Reductions", Not Voodoo X - University of Rochester. URL:[Link]

  • "Lithium Aluminium Hydride Reductions - Rochelle's Salt", Curly Arrow. URL:[Link]

  • "LAH work up) I'm doing a Carboxylic acid reduction with LAH...", ResearchGate. URL:[Link]

  • "Reduction with LiAlH4 and usage of Rochelle salt", Reddit (r/chemistry). URL:[Link]

  • "Controlled Reduction of Tertiary Amides...", ResearchGate. URL:[Link]

  • "Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease", Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Stability of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of (R)-2-Amino-3-cyclopropylprop...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl, particularly under acidic conditions. This document offers a comprehensive resource based on established scientific principles and field-proven insights to ensure the integrity of your experimental results.

Introduction

(R)-2-Amino-3-cyclopropylpropan-1-ol HCl is a chiral amino alcohol containing a cyclopropane ring, a structural motif of increasing interest in medicinal chemistry due to its ability to impart conformational rigidity and modulate metabolic stability.[1] Understanding the chemical stability of this compound is paramount for the development of robust formulations and reliable analytical methods. This guide will focus on its stability under acidic conditions, a common stressor in pharmaceutical processing and formulation.

Forced degradation studies, also known as stress testing, are a crucial component of drug development. They are designed to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of a molecule.[2][3] The data generated from these studies are essential for developing and validating stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the handling and analysis of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl, especially in the context of acidic stability studies.

Q1: What are the primary concerns regarding the stability of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl under acidic conditions?

A1: The main stability concerns for (R)-2-Amino-3-cyclopropylpropan-1-ol HCl in an acidic environment are twofold:

  • Acid-Catalyzed Ring Opening of the Cyclopropane Moiety: The cyclopropane ring, while imparting rigidity, is a strained three-membered ring. Under acidic conditions, particularly with strong acids and/or elevated temperatures, the ring is susceptible to opening. This can occur via protonation of the cyclopropane ring, leading to a carbocation intermediate that can be attacked by nucleophiles present in the medium (e.g., water, chloride ions).[5][6]

  • Degradation involving the Amino Alcohol Functionality: The primary amine and alcohol groups can also be involved in degradation pathways, although they are generally more stable under acidic conditions compared to basic conditions where the amino group is deprotonated and more nucleophilic.[7] However, at elevated temperatures, dehydration or other rearrangements cannot be entirely ruled out.

Q2: I am observing unexpected peaks in my HPLC chromatogram after subjecting my sample to acidic stress. What could these be?

A2: The appearance of new peaks is indicative of degradation. Based on the structure of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl, the most probable degradation products arise from the ring-opening of the cyclopropane. The likely products would be constitutional isomers formed from the nucleophilic attack on the carbocation intermediate.

It is also possible that you are observing artifacts from the mobile phase or impurities in your starting material that are more prominent after the degradation of the main compound. A proper forced degradation study should always include a blank (acid solution without the API) to rule out such interferences.

Q3: My mass balance in the forced degradation study is below 90%. What could be the reasons and how can I troubleshoot this?

A3: A poor mass balance is a common challenge in forced degradation studies and suggests that not all degradants are being accounted for. Here are some potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Formation of Non-UV Active Degradants The ring-opening of the cyclopropane can lead to aliphatic compounds that may lack a strong chromophore. Consider using a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (MS) in parallel with your UV detector.
Formation of Volatile Degradants Some smaller fragments resulting from degradation might be volatile and lost during sample preparation (e.g., during neutralization or heating). Ensure your sample preparation minimizes the loss of volatile components.
Precipitation of Degradants The degradation products might not be soluble in the analytical mobile phase. Visually inspect your stressed samples for any precipitate. If observed, try a different diluent for your sample.
Degradants Adsorbed on the HPLC Column Highly polar or charged degradants may irreversibly adsorb to the column. A gradient elution with a strong organic solvent wash at the end of the run can help elute strongly retained compounds.

Q4: I'm having trouble with peak shape and retention time variability for the parent compound when analyzing it by reverse-phase HPLC. What can I do?

A4: (R)-2-Amino-3-cyclopropylpropan-1-ol is a polar and basic compound, which can present challenges in reverse-phase HPLC. Here are some troubleshooting tips:

  • Poor Retention: Due to its polarity, the compound may have little retention on standard C18 columns, eluting in or near the void volume.[8]

    • Solution: Consider using a polar-embedded or an aqueous-stable C18 column, which is designed to provide better retention for polar analytes.[8] Alternatively, HILIC (Hydrophilic Interaction Liquid Chromatography) could be a suitable separation mode.

  • Peak Tailing: The basic amine can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

    • Solution: Use a low pH mobile phase (e.g., pH 2.5-3.5) to ensure the amine is protonated. This minimizes its interaction with silanols. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also improve peak shape.

  • Retention Time Drift: Inconsistent mobile phase preparation or pH can lead to shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of your mobile phase buffers.[9] Premixing the mobile phase components can also improve consistency compared to online mixing by the HPLC pump.[9]

Experimental Protocols

The following are representative protocols for conducting forced degradation studies on (R)-2-Amino-3-cyclopropylpropan-1-ol HCl. These should be adapted based on the specific objectives of your study.

Protocol 1: Acidic Stress Testing

Objective: To evaluate the stability of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl in acidic conditions and to generate potential degradation products.

Materials:

  • (R)-2-Amino-3-cyclopropylpropan-1-ol HCl

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M for neutralization

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV/PDA and/or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of (R)-2-Amino-3-cyclopropylpropan-1-ol HCl at a concentration of 1 mg/mL in water.

  • Stress Conditions:

    • Mild Acid Stress: To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 0.1 M HCl. Dilute to volume with water. Keep at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Forced Acid Stress: To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M HCl. Dilute to volume with water. Heat at 60°C in a water bath. Take samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Sample Analysis:

    • Prior to injection, neutralize the samples with an equivalent amount of NaOH to protect the HPLC column.

    • Analyze the samples using a suitable stability-indicating HPLC method.

    • A control sample (unstressed) should be analyzed at the beginning and end of the sequence.

    • A blank solution (acid and neutralization base without the API) should also be injected to identify any potential artifacts.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating (R)-2-Amino-3-cyclopropylpropan-1-ol HCl from its potential degradation products.

Starting HPLC Conditions:

  • Column: A C18 column with polar-embedded chemistry (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector (scan 200-400 nm) and/or Mass Spectrometer.

  • Injection Volume: 10 µL.

Method Development Strategy:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject the stressed (degraded) samples.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.

  • If co-elution is observed, modify the gradient, mobile phase pH, or try a column with a different selectivity (e.g., a phenyl or cyano phase).[4]

  • Once adequate separation is achieved, the method should be validated according to ICH guidelines.

Visualizations

Potential Acid-Catalyzed Degradation Pathway

G cluster_0 Acidic Conditions cluster_1 Degradation Products Parent (R)-2-Amino-3-cyclopropylpropan-1-ol HCl Protonated Protonated Intermediate Parent->Protonated H+ Carbocation Carbocation Intermediate Protonated->Carbocation Ring Opening Product1 Ring-Opened Product 1 (e.g., from H2O attack) Carbocation->Product1 Nu- Attack (H2O) Product2 Ring-Opened Product 2 (e.g., from Cl- attack) Carbocation->Product2 Nu- Attack (Cl-)

Caption: Proposed degradation pathway under acidic stress.

Troubleshooting Workflow for Poor Mass Balance

G Start Poor Mass Balance (<90%) CheckUV Are degradants UV active? Start->CheckUV CheckVolatility Are degradants volatile? CheckUV->CheckVolatility Yes UseMS Use MS or CAD/ELSD CheckUV->UseMS No CheckSolubility Are degradants soluble in mobile phase? CheckVolatility->CheckSolubility No ModifyPrep Modify Sample Prep CheckVolatility->ModifyPrep Yes CheckAdsorption Are degradants adsorbing to the column? CheckSolubility->CheckAdsorption Yes ChangeDiluent Change Sample Diluent CheckSolubility->ChangeDiluent No StrongWash Use Stronger Column Wash CheckAdsorption->StrongWash Yes

Caption: Decision tree for troubleshooting poor mass balance.

References

  • Cheskis, B. A., Ivanova, N. M., Moiseenkov, A. M., & Nefedov, O. M. (1993). The chemistry of acetylcyclopropane. Russian Chemical Reviews, 62(4), 337-358. Available at: [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. Available at: [Link]

  • Winterfeldt, E. (1988). Kleinringsysteme. In: Stereoselective Synthesis. Springer, Berlin, Heidelberg. Available at: [Link]

  • IJSDR. Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 7(5). Available at: [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Available at: [Link]

  • Marek, I., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(3), 674-683. Available at: [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Alsante, K. M., et al. (2007). Forced degradation: A tool for investigation of drug product stability. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 906-913. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Available at: [Link]

  • Human Journals. (2023, January 30). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation of Amitryptaline and Perphenazine by RP-HPLC in Pure Bulk and Pharmaceutical Dosage Form. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

  • UCL Discovery. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. Available at: [Link]

  • Organic Chemistry on YouTube. (2023, March 16). Episode 33: Acid catalyzed ring opening reactions [Video]. YouTube. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 11, 1338-1344. Available at: [Link]

  • Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Karl, M., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under NO x -Free Conditions. The Journal of Physical Chemistry A, 125(39), 8643-8659. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. Available at: [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703-711. Available at: [Link]

  • Arora, V., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS Journal, 13(3), 448-456. Available at: [Link]

  • Schöneich, C. (2019). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Molecules, 24(23), 4349. Available at: [Link]

  • De Lera, A. R., et al. (2024). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. Available at: [Link]

  • Charette, A. B., et al. (2013). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 15(20), 5294-5297. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Engineering Metabolic Resilience: A Comparative Guide to Cyclopropyl vs. Isopropyl Amino Alcohols

As a Senior Application Scientist navigating the treacherous waters of lead optimization, one of the most common structural dilemmas encountered is the stabilization of aliphatic amines. The bioisosteric replacement of a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the treacherous waters of lead optimization, one of the most common structural dilemmas encountered is the stabilization of aliphatic amines. The bioisosteric replacement of an isopropyl group with a cyclopropyl group is a textbook strategy to dial out metabolic liabilities. However, when this substitution occurs adjacent to an amine—forming a cyclopropyl amino alcohol—the metabolic fate of the molecule shifts dramatically.

This guide objectively compares the metabolic stability, mechanistic liabilities, and experimental profiling of cyclopropyl versus isopropyl amino alcohols, providing drug development professionals with the causality-driven insights needed to make informed structural decisions.

The Bioisosteric Shift: Mechanistic Causality

While the isopropyl and cyclopropyl groups occupy similar steric volumes, their electronic properties and interactions with Cytochrome P450 (CYP450) enzymes are fundamentally opposed.

The Vulnerability of the Isopropyl Scaffold

Isopropyl amino alcohols are highly lipophilic, which drives non-specific binding into the hydrophobic active sites of CYP450 enzymes. The tertiary carbon of the isopropyl group possesses a relatively weak C-H bond (Bond Dissociation Energy [BDE]


 95 kcal/mol). This makes it a highly favorable target for hydrogen atom abstraction by the high-valent iron-oxo species of CYP450, leading to rapid aliphatic hydroxylation and subsequent N-dealkylation[1].
The Cyclopropyl Shield: BDE and Hybridization

To curtail this rapid clearance, medicinal chemists frequently deploy the cyclopropyl group. The ring strain of the cyclopropane forces the C-C bonds to adopt "bent" configurations, which consequently increases the s-character of the C-H bonds (approaching


 hybridization). This electronic shift raises the C-H BDE to approximately 106 kcal/mol[2]. This massive energetic barrier effectively shuts down standard CYP-mediated hydrogen abstraction. Furthermore, the cyclopropyl group inherently lowers lipophilicity (Hansch 

= 1.14 vs. 1.53 for isopropyl)[3], indirectly reducing the molecule's affinity for the CYP450 active site.
The Cyclopropylamine Paradox: Radical Scission

Despite improving intrinsic clearance (


), the cyclopropyl amino alcohol introduces a severe, hidden liability. While the carbon atoms resist oxidation, the basic nitrogen lone pair remains vulnerable. CYP450 or Flavin-containing monooxygenases (FMOs) can execute a single-electron oxidation on the nitrogen, forming an aminium radical cation[4]. This intermediate triggers a rapid homolytic ring scission of the strained cyclopropane, generating a highly reactive primary carbon radical. This radical acts as a mechanism-based inactivator, covalently binding to the CYP450 heme (Time-Dependent Inhibition, TDI) or forming hepatotoxic glutathione (GSH) conjugates[2][4].

MetabolicDivergence Iso Isopropyl Amino Alcohol CYP CYP450 Active Site (High-Valent Iron-Oxo) Iso->CYP Cyc Cyclopropyl Amino Alcohol Cyc->CYP IsoPath Aliphatic Hydroxylation & N-Dealkylation CYP->IsoPath Weak 3° C-H Bond CycPath1 Blocked H-Abstraction (High C-H BDE) CYP->CycPath1 Steric/Electronic Shielding CycPath2 1-Electron N-Oxidation (Aminium Radical) CYP->CycPath2 Lone Pair Oxidation Clearance High Intrinsic Clearance (Rapid Elimination) IsoPath->Clearance RingOpen Ring Scission & Carbon Radical Formation CycPath2->RingOpen TDI Mechanism-Based Inactivation (CYP Covalent Binding) RingOpen->TDI

CYP450-mediated metabolic divergence of isopropyl vs. cyclopropyl amino alcohols.

Quantitative Comparative Data

To objectively evaluate these scaffolds, we must look beyond a binary "stable vs. unstable" assessment. The table below summarizes the typical pharmacokinetic parameters observed when transitioning an amino alcohol from an isopropyl to a cyclopropyl substituent.

ParameterIsopropyl Amino AlcoholCyclopropyl Amino Alcohol
Primary Metabolic Route Aliphatic Hydroxylation, N-dealkylationN-oxidation, Ring Scission
Intrinsic Clearance (

)
High (

)
Low to Moderate (

)
C-H Bond Dissociation Energy

95 kcal/mol (Tertiary C-H)

106 kcal/mol (Ring C-H)
Hansch

value (Lipophilicity)
1.531.14
TDI / Reactive Metabolite Risk LowHigh (Mechanism-Based Inactivation)

Self-Validating Experimental Workflows

To accurately profile these compounds, a standard clearance assay is insufficient. Because cyclopropylamines generate transient radicals that do not appear as stable peaks in standard LC-MS, the experimental design must be a self-validating system that captures both parent depletion and reactive intermediate formation.

Intrinsic Clearance ( ) Profiling

Objective: Quantify the rate of parent compound disappearance to assess Phase I metabolic stability.

Step-by-Step Methodology & Causality:

  • Matrix Preparation: Incubate the test compound (1

    
    M) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Causality: HLM provides a concentrated source of CYP450 and FMO enzymes, while the buffer maintains physiological pH to ensure native enzyme conformation.
    
  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles. Without it, oxidative metabolism cannot occur.

  • Self-Validating Controls:

    • Negative Control (-NADPH): Run a parallel incubation lacking NADPH. If the compound depletes here, it indicates chemical instability or non-CYP degradation (e.g., esterases), validating that any NADPH-dependent clearance is strictly oxidative.

    • Positive Controls: Run Verapamil (high clearance) and Warfarin (low clearance) to validate the enzymatic viability of the HLM batch.

  • Quenching & Analysis: Aliquot samples at 0, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life (

    
    ) and 
    
    
    
    .
Reactive Metabolite Trapping (GSH Assay)

Objective: Detect the transient carbon radicals generated by cyclopropyl ring scission.

Step-by-Step Methodology & Causality:

  • Nucleophile Supplementation: Replicate the HLM incubation above, but supplement the buffer with 5 mM Glutathione (GSH). Causality: GSH acts as a surrogate for nucleophilic residues on cellular proteins. The massive excess outcompetes the binding of the cyclopropyl radical to the CYP450 heme, capturing the transient species as a stable adduct.

  • Incubation & Quenching: Incubate for 60 minutes, then quench with cold acetonitrile to precipitate proteins.

  • Self-Validating Detection (HRMS): Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS). Causality: Instead of guessing the mass of the adduct, utilize a neutral loss scan of 129 Da (characteristic of the

    
    -glutamyl moiety cleavage). This self-validates the data by ensuring that only true GSH-conjugated reactive metabolites are flagged, eliminating false positives from background matrix noise.
    

SelfValidatingWorkflow Prep Test Compound + HLM (Internal Standard Added) Control Control: -NADPH (Validates CYP-dependence) Prep->Control Split Parallel Assay Arms Prep->Split Arm1 Arm 1: CLint Profiling (Sample at 0, 15, 30, 60m) Split->Arm1 Arm2 Arm 2: GSH Trapping (5 mM GSH + NADPH) Split->Arm2 LCMS1 LC-MS/MS (MRM) Quantify Parent Depletion Arm1->LCMS1 LCMS2 HRMS (Neutral Loss m/z 129) Identify GSH Adducts Arm2->LCMS2

Self-validating experimental workflow for assessing clearance and reactive metabolites.

Strategic Recommendations

When optimizing an amino alcohol scaffold, the choice between an isopropyl and a cyclopropyl group is a trade-off between intrinsic clearance and mechanism-based toxicity.

If your isopropyl lead suffers from rapid Phase I clearance, substituting it with a cyclopropyl group will almost certainly improve the half-life. However, if the resulting cyclopropylamine triggers a positive hit in the GSH trapping assay, you must pivot. Modern medicinal chemistry often resolves this by utilizing a gem-dimethyl group or a heavily fluorinated isopropyl variant (e.g.,


), which provides the steric bulk to block oxidation without the ring strain that leads to radical scission[2][3].

References

  • Title: Metabolism of cyclopropyl groups. Source: Hypha Discovery. URL: [Link]

  • Title: Addressing metabolic liabilities by bioisosteric replacements with Spark. Source: Cresset Group. URL: [Link]

  • Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Source: ResearchGate. URL: [Link]

Sources

Comparative

Bioisosteric Engineering: Cyclopropylalanine (Cpa) as a High-Stability Leucine Surrogate

[1][2] Executive Summary In peptide drug discovery, Leucine (Leu) residues often represent a "double-edged sword." While essential for hydrophobic packing and receptor recognition, the flexible isobutyl side chain is a f...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

In peptide drug discovery, Leucine (Leu) residues often represent a "double-edged sword." While essential for hydrophobic packing and receptor recognition, the flexible isobutyl side chain is a frequent site of metabolic attrition (via CYP450 oxidation) and proteolytic cleavage.[1]

This guide analyzes the bioisosteric replacement of Leucine with Cyclopropylalanine (Cpa) and its derivatives (e.g., 2,3-methanoleucine).[1] Unlike traditional bulky isosteres like tert-leucine (Tle), Cpa maintains a spatial volume similar to Leucine while introducing significant conformational rigidity and metabolic resistance .[1]

Key Takeaway: Incorporation of Cpa can transform a labile peptide hit into a highly stable lead candidate, potentially increasing oral bioavailability from <1% to >90% by mitigating first-pass metabolism.[1]

Scientific Rationale: The "Leucine Problem" & The Cpa Solution

The Liability of Leucine

Leucine contains a


-branched side chain.[1] It possesses high conformational freedom (

rotamers), which entails a significant entropic penalty upon binding.[1] Furthermore, the benzylic-like protons on the side chain are susceptible to oxidative hydroxylation by liver enzymes (CYP3A4/5), and the peptide bond N-terminal to Leu is a common target for proteases like chymotrypsin and pepsin.[1]
The Cyclopropyl Advantage

3-Cyclopropyl-L-alanine (Cpa) replaces the isopropyl group of Leucine with a cyclopropyl ring.[1]

  • Metabolic Shielding: The cyclopropyl group is electronically unique (high

    
    -character bonds).[1] It is more resistant to radical abstraction (oxidation) than the isopropyl methine of Leucine.[1] Furthermore, the rigid ring creates a "steric wall" that hinders protease access to the peptide backbone.
    
  • Conformational Restriction ("Cyclopropylic Strain"): The rigid cyclopropyl ring restricts the rotation of the side chain (

    
     angle).[1][2] This pre-organizes the peptide into a bioactive conformation (often favoring 
    
    
    
    -turns), reducing the entropy loss upon binding and potentially increasing affinity (
    
    
    ).[1]
Structural Comparison
FeatureLeucine (Leu)3-Cyclopropylalanine (Cpa)tert-Leucine (Tle)
Side Chain Isobutyl (Flexible)Cyclopropylmethyl (Rigid)tert-Butyl (Very Bulky)
Electronic AliphaticPseudo-unsaturated (

-character)
Aliphatic

Restriction
LowHigh (defined rotamers)Extreme (frozen)
Metabolic Stability Low (Oxidation prone)HighHigh
Steric Volume ~124 ų~128 ų (Close Match)~145 ų (Oversized)

Comparative Performance Analysis

The following data summarizes the impact of Leu


 Cpa substitution in a cyclic hexapeptide model system targeting a GPCR, based on pharmacokinetic optimization studies (e.g., Vorherr et al.).
Table 1: Metabolic Stability and Pharmacokinetics
ParameterNative Sequence (Leu) Cpa Analog (Leu

Cpa)
Performance Shift
Microsomal Clearance (CLint) 77 µL/min/mg (High)< 10 µL/min/mg (Low)87% Reduction in Clearance
Half-life (

) in HLM
< 15 min> 120 min>8x Stability Increase
Oral Bioavailability (

)
< 2%> 90%Breakthrough Improvement
Binding Affinity (

)
4.5 nM2.1 nM2x Potency Gain (Pre-organization)
Solubility (PBS, pH 7.4) 50 µM45 µMNegligible Change

Note: Data represents mean values from optimization campaigns. HLM = Human Liver Microsomes.[1]

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision-making process for selecting Cpa and the mechanistic basis of its stability.

Diagram 1: Bioisostere Selection Workflow

Bioisostere_Selection Start Hit Peptide Identified Liability_Check Identify Metabolic Hotspots (MetID Study) Start->Liability_Check Is_Leu_Liability Is Leucine the site of Oxidation or Cleavage? Liability_Check->Is_Leu_Liability Select_Strategy Select Bioisostere Strategy Is_Leu_Liability->Select_Strategy Yes Option_NMe N-Methylation (If cleavage is backbone) Is_Leu_Liability->Option_NMe No (Look elsewhere) Option_Tle tert-Leucine (Tle) (If pocket is large) Select_Strategy->Option_Tle Alternative Option_Cpa Cyclopropylalanine (Cpa) (If steric fit is tight) Select_Strategy->Option_Cpa Preferred (Isosteric) Synthesis Solid Phase Synthesis (Fmoc-Cpa-OH) Option_Cpa->Synthesis Validation Assay: Microsomal Stability & Binding Affinity Synthesis->Validation Outcome Lead Candidate (High Stability) Validation->Outcome

Caption: Decision matrix for prioritizing Cyclopropylalanine (Cpa) over other modifications when Leucine is identified as a metabolic liability.

Diagram 2: Mechanism of Stabilization

Mechanism cluster_0 Conformational Effect Enzyme Protease / CYP450 Interaction_1 Rapid Degradation (Access Granted) Enzyme->Interaction_1 Interaction_2 Steric Rejection (Access Denied) Enzyme->Interaction_2 Leu_Peptide Leucine Peptide (Flexible Side Chain) Leu_Peptide->Interaction_1 Cpa_Peptide Cpa Peptide (Rigid Cyclopropyl Shield) Cpa_Peptide->Interaction_2 Rotamers Restricted chi-angles (Pre-organized) Cpa_Peptide->Rotamers Induces

Caption: Mechanistic comparison showing how Cpa steric bulk and rigidity prevent enzymatic degradation compared to native Leucine.[1]

Experimental Protocols

Synthesis: Incorporation of Fmoc-Cpa-OH

Incorporating Cpa requires modified Solid-Phase Peptide Synthesis (SPPS) protocols due to the steric hindrance of the cyclopropyl group adjacent to the


-carbon.[1]

Reagents:

  • Fmoc-L-Cyclopropylalanine (Fmoc-Cpa-OH)[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.[1]

  • Resin: 2-Chlorotrityl chloride (for protected fragments) or Rink Amide (for amides).[1]

Protocol:

  • Resin Loading: Swell resin in DCM for 30 min.

  • Coupling (Critical Step):

    • Dissolve Fmoc-Cpa-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.[1]

    • Add DIPEA (6.0 eq) immediately before adding to the resin.[1]

    • Note: Standard HBTU/HOBt coupling is often insufficient.[1] HATU is required to drive the reaction to completion due to steric bulk.

    • Reaction Time: 2 hours at Room Temperature (or 15 min at 50°C microwave).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Cpa is primary, the steric bulk mimics secondary difficulty).

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Subsequent Coupling: The amino group of the attached Cpa is sterically hindered.[1] The next amino acid must be coupled using high-efficiency conditions (HATU/HOAt, double coupling).

Validation: Microsomal Stability Assay

To verify the bioisosteric improvement, a metabolic stability assay is mandatory.[1]

Protocol:

  • Preparation: Prepare 1 µM test peptide in phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final). Incubate at 37°C.

  • Sampling: Aliquot at

    
     min. Quench immediately with ice-cold Acetonitrile containing Internal Standard (IS).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

Expert Commentary & Pitfalls

  • Stereochemistry Matters: Commercially available Cpa is usually the L-enantiomer.[1] However, if you are using 2,3-methanoleucine (

    
    Leu), there are four diastereomers (
    
    
    
    ).[1] The
    
    
    -isomer (cis) often induces sharper turns than the
    
    
    -isomer.[1]
  • Solubility: While Cpa improves metabolic stability, it is highly hydrophobic.[1] If your peptide becomes too insoluble, consider pairing the Cpa substitution with a distal solubilizing modification (e.g., PEGylation or adding a Lys/Arg residue).[1]

  • Cost: Fmoc-Cpa-OH is significantly more expensive than Fmoc-Leu-OH.[1] Use it strategically in late-stage optimization (Lead Optimization), not in primary high-throughput screening libraries.[1]

References

  • Vorherr, T., et al. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides.[1] Semantic Scholar.[1]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1]

  • Wuitschik, G., et al. (2008). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition.[1] (Context on rigid isosteres). [1]

  • Kritzer, J. A., et al. (2016). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation.[1][3] Methods in Enzymology.[1][3] (Context on peptide constraints).

Sources

Validation

The Cyclopropyl Advantage: Enhancing Potency and Stability in Drug Design

Executive Summary In modern medicinal chemistry, the cyclopropyl group is far more than a simple spacer; it is a high-value bioisostere capable of simultaneously modulating potency, metabolic stability, and physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the cyclopropyl group is far more than a simple spacer; it is a high-value bioisostere capable of simultaneously modulating potency, metabolic stability, and physicochemical properties. Often termed the "magic ring" (analogous to the "magic methyl" effect), the cyclopropyl moiety offers a unique combination of


-like electronic character, conformational rigidity, and reduced lipophilicity compared to its acyclic counterparts like isopropyl or ethyl groups.

This guide provides a technical comparison of the cyclopropyl group against standard alkyl alternatives, supported by specific SAR (Structure-Activity Relationship) data, mechanistic rationale, and experimental protocols for synthesis and validation.

Part 1: Structural & Physicochemical Rationale[1][2]

The utility of the cyclopropyl group stems from its unique orbital hybridization, often described by the Coulson-Moffitt model (bent bonds).

Electronic Character (Walsh Orbitals)

Unlike a standard aliphatic


 carbon (109.5° bond angle), the cyclopropane ring is highly strained (60°). To relieve this strain, the carbon atoms adopt a hybridization state closer to 

(approx.

) for the C-C bonds, while the external C-H bonds have increased

-character (approx.

).
  • Consequence: The ring can participate in ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    -stacking-like interactions and acts as a weak hydrogen bond donor (C-H...O interactions) due to the acidity of its protons.
    
Lipophilicity Modulation

Replacing an isopropyl group with a cyclopropyl group typically lowers


 while maintaining steric bulk. This is critical for improving solubility and lowering promiscuous binding.
PropertyIsopropyl Group (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

)
Cyclopropyl Group (

)
Impact on Drug Design
Hybridization

Pseudo-

(Walsh orbitals)
Cyclopropyl can conjugate with

-systems.
Hansch ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

Value
1.531.14Cyclopropyl reduces lipophilicity, improving DMPK.
C-H Bond Energy ~96 kcal/mol (Tertiary)~106 kcal/molCyclopropyl resists CYP450 oxidation (metabolic block).
Conformation Flexible (Free rotation)Rigid (Fixed geometry)Reduces entropic penalty upon receptor binding.[1]

Part 2: Comparative Analysis & SAR Data

The following data illustrates the direct impact of cyclopropyl substitution on potency and stability.

Case Study A: HCV NS3 Protease Inhibitors (Asunaprevir Analogs)

In the development of HCV protease inhibitors, the P1 moiety is critical for binding. A study comparing alkyl substituents at the P1 position demonstrated the superiority of the cyclopropyl group, particularly when fluorinated, due to its ability to form unique C-H...O hydrogen bonds with the backbone carbonyl of Leu135.

Table 1: SAR Comparison of P1-Substituents in Acylsulfonamide Inhibitors Target: HCV NS3 Protease (Genotype 1b)

CompoundP1 Substituentngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

/

(nM)
Fold ImprovementMechanism of Action
Analog 1 Ethyl (

)
140 nM1x (Baseline)Standard hydrophobic packing.
Analog 2 Isopropyl (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

)
85 nM1.6xBetter shape complementarity but higher steric clash risk.
Analog 3 Cyclopropyl 12 nM 11.6x Rigid fit; reduced entropic loss.[1]
Analog 4 Difluoromethyl-cyclopropyl0.9 nM 155x Strong C-H...O interaction via polarized C-H bond.[1]

Data synthesized from BMS and NIH research on NS3 protease inhibitors.

Case Study B: Metabolic Stability (Beta-Blockers)

The cyclopropyl group is frequently used to block metabolic "soft spots."[1] In beta-blockers, the isopropyl group is susceptible to rapid oxidative dealkylation.

Table 2: Pharmacokinetic Comparison

DrugN-SubstituentHalf-Life (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

)
Metabolic Fate
Propranolol Isopropyl3-6 hoursRapid CYP2D6 N-dealkylation & hydroxylation.
Betaxolol Cyclopropyl-methyl14-22 hours Cyclopropyl ring resists oxidation; excreted largely unchanged.[1]

Part 3: Mechanistic Visualization

Diagram 1: SAR Decision Logic & Bioisosteric Strategy

This flow illustrates the logical process a medicinal chemist follows when selecting a cyclopropyl group.

SAR_Decision_Tree Start Lead Compound Optimization (Target: Potency & Stability) Check_Metabolism Is the Alkyl Group a Metabolic Soft Spot? Start->Check_Metabolism Check_Conf Is the Alkyl Group Flexible? Start->Check_Conf Action_Cyclo Replace with Cyclopropyl Check_Metabolism->Action_Cyclo Yes (e.g., Isopropyl oxidation) Check_Conf->Action_Cyclo Yes (High entropic penalty) Result_Stability Mechanism 1: Metabolic Blocking (High C-H Bond Energy blocks CYP) Action_Cyclo->Result_Stability Result_Potency Mechanism 2: Entropy Reduction (Rigidification pre-organizes ligand) Action_Cyclo->Result_Potency Result_Electronic Mechanism 3: Electronic Effects (Sigma-hole / C-H...O bonding) Action_Cyclo->Result_Electronic

Caption: Decision matrix for deploying cyclopropyl bioisosteres to solve specific DMPK and potency issues.

Part 4: Experimental Protocols

Synthesis: Simmons-Smith Cyclopropanation

This is the gold-standard method for installing a cyclopropyl group from an alkene precursor.[1] It is stereospecific, preserving the geometry of the starting olefin.

Reagents:

  • Substrate: Olefin (e.g., allylic alcohol or simple alkene).

  • Reagent: Diiodomethane (

    
    ).
    
  • Catalyst: Diethylzinc (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    ) or Zinc-Copper couple (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the olefin substrate (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Catalyst Formation: Cool the solution to 0°C. Slowly add ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     (1.0 M in hexanes, 2.2 equiv) dropwise. Caution: Pyrophoric.
    
  • Carbenoid Generation: Add

    
     (2.2 equiv) dropwise. A white precipitate (ZnI2) may form. The active species is the Furukawa reagent (
    
    
    
    ).
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor via TLC/LC-MS.[1]

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Validation: Competitive Binding Assay ( Determination)

To verify the potency gain of the cyclopropyl analog vs. the isopropyl analog.

Method: Radioligand Binding Assay (e.g., for a GPCR target). Protocol:

  • Membrane Prep: Harvest CHO cells expressing the target receptor. Homogenize and centrifuge to isolate membranes.

  • Incubation: In 96-well plates, mix:

    • Membrane suspension (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
       protein/well).
      
    • Radioligand (e.g., ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

      
      -Ligand) at 
      
      
      
      concentration.
    • Test Compounds (Cyclopropyl vs Isopropyl analogs) at varying concentrations (

      
       to 
      
      
      
      ).
  • Equilibrium: Incubate at 25°C for 60-90 minutes (ensure equilibrium is reached).

  • Harvest: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Cheng-Prusoff equation) to calculate ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    :
    
    
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Part 5: References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Comparison of small rings). Link[1]

  • BMS/NIH Research. (2017). "Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor." ACS Medicinal Chemistry Letters. Link[1]

  • Barnes, P. J., et al. (1983). "Characterization of beta adrenoceptor subtypes...". Journal of Pharmacology and Experimental Therapeutics. (Betaxolol data).[2][3][4] Link

  • Beilstein J. Org. Chem. (2020).[4][5] "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Link

Sources

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Reactant of Route 1
(R)-2-Amino-3-cyclopropylpropan-1-ol HCl
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